2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-bromo-1-(3,5-ditert-butyl-4-hydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrO2/c1-15(2,3)11-7-10(13(18)9-17)8-12(14(11)19)16(4,5)6/h7-8,19H,9H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYPXQSLSPUBZQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80346892 | |
| Record name | 2-Bromo-1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80346892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14386-64-2 | |
| Record name | 2-Bromo-1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80346892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-1-(3,5-di-tert-butyl-4-hydroxy-phenyl )-ethanon | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one: Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and known properties of the chemical compound 2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug development by consolidating available data on its preparation and physical characteristics. While detailed spectroscopic and biological data are not widely published, this guide furnishes a solid foundation based on existing literature.
Chemical Properties and Structure
This compound, also known as 2-Bromo-3',5'-di-tert-butyl-4'-hydroxyacetophenone, is a brominated derivative of a substituted acetophenone. The presence of the sterically hindered phenolic group, a common feature in antioxidants, and the reactive α-bromo ketone functionality make it an interesting candidate for further chemical transformations and biological evaluation.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₂₃BrO₂ | [1] |
| Molecular Weight | 327.26 g/mol | [1] |
| CAS Number | 14386-64-2 | [1][2] |
| Melting Point | 96 °C | [3] |
| Density | 1.23 g/cm³ | [3] |
| Appearance | Pale cream powder | [4] |
Synthesis Protocols
Two primary methods for the synthesis of this compound have been reported in the literature. Both methods start from the precursor 1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethanone.
Synthesis of the Precursor: 1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethanone
The necessary precursor for the synthesis of the title compound is 1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethanone. This compound can be synthesized via a Friedel-Crafts acylation of 2,6-di-tert-butylphenol.
Experimental Protocol:
-
Reactants: 2,6-di-tert-butylphenol, Acetyl Chloride, and a Lewis acid catalyst (e.g., Aluminum Chloride).
-
Solvent: A suitable inert solvent such as carbon disulfide or nitrobenzene.
-
Procedure: To a solution of 2,6-di-tert-butylphenol in the chosen solvent, the Lewis acid is added, followed by the dropwise addition of acetyl chloride at a controlled temperature. The reaction mixture is stirred until completion, then quenched with a dilute acid. The product is extracted with an organic solvent, washed, dried, and purified by recrystallization.
Synthesis Method 1: Direct Bromination
This method involves the direct bromination of 1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethanone.
Experimental Protocol:
-
Reactants: 1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethanone and Bromine.
-
Solvent: Methylene chloride.
-
Procedure: A solution of 1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethanone in methylene chloride is brought to a boil. Bromine is then added dropwise over a period of 15 minutes. The reaction mixture is refluxed for an additional 2 hours. After cooling, water is added, and the organic phase is separated, dried over sodium sulfate, and the solvent is removed under reduced pressure. The resulting solid is purified by recrystallization from methylcyclohexane.
Synthesis Method 2: Bromination with Aluminum Chloride Catalyst
An alternative method utilizes aluminum chloride as a catalyst for the bromination reaction.
Experimental Protocol:
-
Reactants: 1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethanone and Bromine.
-
Catalyst: Aluminum chloride.
-
Solvent: Octane.
-
Procedure: The reaction is carried out by treating 1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethanone with bromine in the presence of aluminum chloride in octane at 70°C for 30 minutes. This method has been reported to yield the product in high purity (91%).[2]
Synthesis Workflow Diagram:
Caption: Synthesis workflow for this compound.
Characterization Data
Table 2: Expected ¹H NMR Signals (Hypothetical)
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| tert-butyl | ~1.4 | Singlet | 18H |
| -CH₂-Br | ~4.8 | Singlet | 2H |
| Aromatic | ~7.8 | Singlet | 2H |
| -OH | Variable | Broad Singlet | 1H |
Note: This is a hypothetical prediction based on chemical structure and data from similar compounds. Actual experimental data is required for confirmation.
Potential Applications in Drug Development
While no specific biological activities or signaling pathway interactions have been reported for this compound, its structural features suggest potential areas for investigation.
-
Antioxidant Properties: The 3,5-di-tert-butyl-4-hydroxyphenyl moiety is a well-known antioxidant scaffold, famously represented by Butylated Hydroxytoluene (BHT). This structural element is known to scavenge free radicals and inhibit lipid peroxidation.[6]
-
Intermediate for Bioactive Molecules: The α-bromo ketone functionality is a versatile reactive handle for the synthesis of a variety of heterocyclic compounds and other complex molecules. It can serve as a building block for the synthesis of flavonoid analogues and other compounds with potential biological activities, such as DNA binding agents.[6]
-
Pharmaceutical Intermediate: The compound is listed as a pharmaceutical intermediate, suggesting its potential role in the synthesis of more complex active pharmaceutical ingredients (APIs).[2]
Potential Logical Relationships in Drug Discovery:
Caption: Logical relationships of the title compound in drug discovery.
Conclusion
This compound is a readily synthesizable compound with potential applications in medicinal chemistry and materials science. This guide has provided detailed protocols for its synthesis and a summary of its known physical properties. While a comprehensive characterization profile is not yet publicly available, the structural motifs present in the molecule suggest that it may possess interesting biological activities, particularly as an antioxidant or as an intermediate in the synthesis of novel therapeutic agents. Further research is warranted to fully elucidate the spectroscopic and biological properties of this compound.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound CAS#: 14386-64-2 [amp.chemicalbook.com]
- 3. 2-bromo-1-(3,5-ditert-butyl-4-hydroxyphenyl)ethanone|14386-64-2 - MOLBASE Encyclopedia [m.molbase.com]
- 4. 3',5'-Bis(tert-butyl)-4'-hydroxyacetophenone | CymitQuimica [cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, Conformational Analysis and ctDNA Binding Studies of Flavonoid Analogues Possessing the 3,5-di-tert-butyl-4-hydroxyphenyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one, a brominated phenolic compound with potential applications in organic synthesis and as a pharmaceutical intermediate.[1] This document collates available data on its chemical identity, physical constants, and a laboratory-scale synthesis protocol. Due to a lack of publicly available research, this guide also highlights the current gaps in knowledge regarding its biological activity and detailed spectral characterization, offering a roadmap for future investigation.
Chemical Identity and Structure
This compound is a substituted acetophenone derivative. The structure features a sterically hindered phenolic moiety due to the presence of two tert-butyl groups ortho to the hydroxyl group. This structural feature is common in antioxidants and radical scavengers.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 14386-64-2[2] |
| Molecular Formula | C₁₆H₂₃BrO₂[2] |
| Molecular Weight | 327.26 g/mol [2] |
| Synonyms | 3,5-Di-(tert-butyl)-4-hydroxyphenacyl bromide, 4-(2-bromoacetyl)-2,6-di-tert-butylphenol, 2-Bromo-3',5'-di-tert-butyl-4'-hydroxyacetophenone[1] |
Physicochemical Properties
The physicochemical properties of a compound are critical for its handling, formulation, and potential biological applications. The data presented below is compiled from various chemical supplier databases. It is important to note that experimental conditions for these measurements are not uniformly reported.
Table 2: Physicochemical Data
| Property | Value | Source |
| Melting Point | 96 °C | [3] |
| 105 °C | [4] | |
| Boiling Point | 347.4 °C at 760 mmHg | [3] |
| Density | 1.23 g/cm³ | [3] |
| Flash Point | 163.9 °C | [3] |
| Refractive Index | 1.533 | [3] |
| PKA (Predicted) | 8.08 ± 0.40 | [4] |
Synthesis Protocol
A common method for the synthesis of this compound involves the bromination of 1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethanone.
Materials and Reagents
-
1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethanone
-
Bromine
-
Methylene chloride
-
Water
-
Sodium sulfate
-
Methylcyclohexane
Experimental Procedure
-
Dissolve 20.6 g (83 mmol) of 1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethanone in 50 ml of methylene chloride with stirring and heat the solution to boiling.[5]
-
Add 14.4 g (90 mmol) of bromine dropwise over the course of 15 minutes.[5]
-
Heat the mixture under reflux for an additional 2 hours.[5]
-
After cooling, add 50 ml of water.[5]
-
Separate the organic phase and dry it over sodium sulfate.[5]
-
Remove the solvent under reduced pressure.[5]
-
Recrystallize the solid residue from methylcyclohexane to obtain the final product.[5]
Synthesis Workflow
Spectral Data
Recommended Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Dissolution: Gently agitate the tube to ensure complete dissolution of the sample.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a suitable NMR spectrometer (e.g., 400 MHz or higher) using standard acquisition parameters.
-
Data Processing: Process the acquired data, including Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the signals and determine the chemical shifts (ppm) relative to a standard internal reference (e.g., tetramethylsilane, TMS).
Biological Activity and Signaling Pathways
Extensive searches of scientific literature and databases did not yield any specific studies on the biological activity of this compound. Phenolic compounds, particularly those with sterically hindered hydroxyl groups, are often investigated for their antioxidant and anti-inflammatory properties.
Hypothetical Signaling Pathway of Interest for Phenolic Antioxidants
Given the structural characteristics of the title compound, a relevant area of investigation would be its potential to modulate cellular antioxidant response pathways, such as the Nrf2-Keap1 pathway. The following diagram illustrates a simplified representation of this pathway, which is a common target for phenolic antioxidants. It is crucial to note that this is a hypothetical pathway for investigation and is not based on experimental data for this specific compound.
References
An In-depth Technical Guide on the Core Mechanism of Action of 2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one as an Antioxidant
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the putative mechanism of action of 2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one as an antioxidant. While direct experimental data on this specific compound is limited, its chemical structure allows for a robust, inferred mechanism based on the well-established antioxidant properties of hindered phenolic compounds. The core of its antioxidant activity is attributed to the 3,5-di(tert-butyl)-4-hydroxyphenyl moiety, which acts as a potent free radical scavenger. This document provides a detailed examination of the proposed mechanism, supported by representative data from analogous compounds, comprehensive experimental protocols for assessing antioxidant efficacy, and visual diagrams to illustrate key pathways and workflows.
Introduction
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer.[1] Antioxidants are crucial molecules that can mitigate oxidative damage. Phenolic compounds, in particular, are a major class of antioxidants.[2] The compound this compound belongs to the family of hindered phenolic compounds, which are known for their high efficacy and stability as antioxidants.[3][4][5]
The defining structural feature of this compound is the 3,5-di(tert-butyl)-4-hydroxyphenyl group. The bulky tert-butyl groups at the ortho positions to the hydroxyl group provide steric hindrance, which enhances the antioxidant capacity by stabilizing the resulting phenoxyl radical.[3][4] This guide will explore the likely antioxidant mechanism, drawing parallels from extensively studied hindered phenols.
Proposed Mechanism of Antioxidant Action
The primary antioxidant mechanism of this compound is predicated on its ability to act as a free radical scavenger through a process of hydrogen atom transfer (HAT).
2.1. Hydrogen Atom Transfer (HAT)
The phenolic hydroxyl group (-OH) is the active center for antioxidant activity. It can donate a hydrogen atom to a highly reactive free radical (R•), thereby neutralizing it and terminating the oxidative chain reaction.[4][5]
Reaction: Ar-OH + R• → Ar-O• + RH
In this reaction:
-
Ar-OH represents the phenolic antioxidant.
-
R• is a generic free radical (e.g., a peroxyl radical, ROO•).
-
Ar-O• is the phenoxyl radical formed from the antioxidant.
-
RH is the neutralized molecule.
The bulky tert-butyl groups play a critical role in stabilizing the newly formed phenoxyl radical (Ar-O•). This steric hindrance prevents the radical from participating in further pro-oxidant reactions and promotes its stability through resonance.[3][4] The stabilized phenoxyl radical can then participate in terminating another free radical, further enhancing its antioxidant capacity.
2.2. Role of the α-Bromo Ketone Moiety
The 2-bromo-ethan-1-one substituent likely influences the antioxidant activity through electronic effects. The electron-withdrawing nature of the carbonyl group can affect the bond dissociation enthalpy (BDE) of the phenolic O-H bond, a key determinant of antioxidant activity.[6] While α-haloketones are known to be reactive electrophiles, their direct participation in the primary antioxidant mechanism is less probable compared to the action of the phenolic hydroxyl group.[7]
Quantitative Data on Antioxidant Activity (Representative Data)
Due to the scarcity of direct experimental data for this compound, the following table summarizes representative quantitative data for structurally related hindered phenolic antioxidants, such as Butylated Hydroxytoluene (BHT), to provide a comparative context for its potential efficacy.
| Antioxidant Assay | Test Compound | IC50 / Activity Value | Reference Compound | IC50 / Activity Value |
| DPPH Radical Scavenging | BHT | ~25 µM | Trolox | ~45 µM |
| ABTS Radical Scavenging | BHT | ~15 µM | Trolox | ~10 µM |
| Lipid Peroxidation Inhibition | Arylidene flavanone 5 | 77.4% inhibition | Trolox | Not specified |
| DPPH Radical Scavenging | Arylidene flavanone 5 | 70.8% interaction | Trolox | Not specified |
Note: The data presented are approximations from various literature sources on related compounds and are for illustrative purposes. Actual values for the target compound may vary.[8][9]
Experimental Protocols
To evaluate the antioxidant capacity of this compound, several standard in vitro and cell-based assays can be employed.
4.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.[10][11]
-
Reagents: DPPH solution (in methanol or ethanol), test compound, and a positive control (e.g., Trolox or ascorbic acid).[12][13]
-
Procedure:
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample. The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is then determined.[12]
4.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay assesses the capacity of an antioxidant to scavenge the ABTS radical cation (ABTS•+).[14][15]
-
Reagents: ABTS solution, potassium persulfate, test compound, and a positive control (e.g., Trolox).[14][15]
-
Procedure:
-
Generate the ABTS•+ by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.[15]
-
Dilute the ABTS•+ solution with a suitable solvent to obtain an absorbance of ~0.70 at 734 nm.
-
Add various concentrations of the test compound to the ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[15]
-
-
Calculation: The scavenging activity is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[15]
4.3. Cellular Antioxidant Activity (CAA) Assay
This cell-based assay measures the antioxidant activity of a compound within a cellular environment.[1][16]
-
Principle: The assay uses a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent DCF. Antioxidants inhibit this oxidation.[16][17]
-
Procedure:
-
Culture adherent cells (e.g., HepG2) in a 96-well plate.
-
Pre-incubate the cells with the test compound and DCFH-DA.[16]
-
Induce oxidative stress by adding a free radical initiator, such as AAPH.[18]
-
Measure the fluorescence intensity over time using a microplate reader (excitation ~485 nm, emission ~535 nm).[1]
-
-
Calculation: The antioxidant activity is determined by the degree of inhibition of fluorescence compared to control cells.
Visualizations
5.1. Proposed Antioxidant Mechanism
References
- 1. mdpi.com [mdpi.com]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]
- 4. Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties - Vinati Organics Limited. [vinatiorganics.com]
- 5. partinchem.com [partinchem.com]
- 6. Antioxidant activity of phenolic and related compounds: a density functional theory study on the O-H bond dissociation enthalpy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Conformational Analysis and ctDNA Binding Studies of Flavonoid Analogues Possessing the 3,5-di-tert-butyl-4-hydroxyphenyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food [mdpi.com]
- 13. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 15. benchchem.com [benchchem.com]
- 16. kamiyabiomedical.com [kamiyabiomedical.com]
- 17. bioivt.com [bioivt.com]
- 18. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electrophilic Potential of 2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electrophilic potential of 2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one. This α-bromoketone is a key synthetic intermediate, particularly noted for its application as a building block in the development of targeted protein degraders. Its reactivity is governed by the electronic and steric effects of the substituted phenyl ring. This document details the physicochemical properties, synthesis, and reactivity of the title compound, with a focus on its electrophilic nature. Experimental protocols for assessing electrophilicity through kinetic studies are provided, alongside a discussion of its role in the ubiquitin-proteasome signaling pathway when incorporated into proteolysis-targeting chimeras (PROTACs).
Introduction
This compound, a member of the phenacyl bromide family, is a bifunctional molecule featuring a reactive α-bromoketone moiety and a sterically hindered phenolic group. The electrophilicity of the α-carbon is of significant interest in organic synthesis and medicinal chemistry, as it allows for facile nucleophilic substitution reactions. This property is harnessed in its primary application as a building block for more complex molecules, including PROTACs, which are designed to selectively target and degrade specific proteins within a cell.[1][2] Understanding the electrophilic potential of this compound is crucial for optimizing reaction conditions and for the rational design of novel therapeutic agents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 14386-64-2 | [3][4][5][6] |
| Molecular Formula | C₁₆H₂₃BrO₂ | [5][6] |
| Molecular Weight | 327.26 g/mol | [5] |
| Melting Point | 96 °C | |
| Boiling Point | 347.4 °C at 760 mmHg | |
| Density | 1.23 g/cm³ | |
| Appearance | White to off-white powder | [7] |
| Synonyms | 3,5-Di(tert-butyl)-4-hydroxyphenacyl bromide, 4-(2-bromoacetyl)-2,6-di-tert-butylphenol | [4][6] |
Synthesis
The synthesis of this compound is typically achieved through the α-bromination of its precursor, 3',5'-di-tert-butyl-4'-hydroxyacetophenone.[3][4] A general synthetic route is outlined below.
Synthesis of 3',5'-Di-tert-butyl-4'-hydroxyacetophenone
The starting material can be synthesized from 2,6-di-tert-butylphenol and acetyl chloride.[8]
Bromination of 3',5'-Di-tert-butyl-4'-hydroxyacetophenone
The bromination of the acetophenone derivative is carried out using a suitable brominating agent, such as bromine, in the presence of a catalyst like aluminum chloride in a suitable solvent.[3][4]
A general workflow for the synthesis is depicted in the following diagram:
Electrophilic Potential and Reactivity
The electrophilic character of this compound is primarily attributed to the carbon atom alpha to the carbonyl group, which bears a bromine atom. The electron-withdrawing nature of the adjacent carbonyl group polarizes the C-Br bond, making the α-carbon susceptible to nucleophilic attack.
Electronic and Steric Effects
The reactivity of phenacyl bromides is significantly influenced by the substituents on the aromatic ring. Electron-withdrawing groups generally increase the electrophilicity of the α-carbon and accelerate the rate of nucleophilic substitution, while electron-donating groups have the opposite effect. This can be quantified using Hammett plots.[9][10]
In the case of this compound, the substituents are two tert-butyl groups at the 3 and 5 positions and a hydroxyl group at the 4 position. The tert-butyl groups are weakly electron-donating through induction, while the hydroxyl group is a strong electron-donating group through resonance. However, the two bulky tert-butyl groups ortho to the carbonyl group introduce significant steric hindrance. Studies on ortho-substituted phenacyl bromides have shown that such steric bulk can decrease the rate of nucleophilic displacement reactions.[11]
Quantitative Reactivity Data (from related compounds)
| Nucleophile | Substituent Position | Hammett ρ value |
| Thioglycolic acid | 4-substituted | 1.22 |
| Thioglycolic acid | 3-nitro, other 4-substituted | 0.39 |
| Thiophenol | 4-substituted | 0.97 |
| Thiophenol | 3-nitro, other 4-substituted | 0.79 |
The positive ρ values indicate that the reaction is favored by electron-withdrawing substituents. Given the electron-donating nature of the substituents and the steric hindrance in the title compound, its reactivity towards nucleophiles is expected to be lower than that of unsubstituted phenacyl bromide.
Role in Signaling Pathways: PROTACs and the Ubiquitin-Proteasome System
This compound is marketed as a "Protein Degrader Building Block," indicating its use in the synthesis of PROTACs.[1][2][5] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system.
A PROTAC molecule consists of three components:
-
A ligand that binds to the target protein of interest (POI).
-
A ligand that recruits an E3 ubiquitin ligase.
-
A linker that connects the two ligands.
The electrophilic α-carbon of this compound serves as a reactive handle to attach a linker, which is then connected to a ligand for a POI. The hindered phenolic portion of the molecule can be part of the E3 ligase ligand or the POI ligand, or it can be further functionalized.
The general mechanism of action for a PROTAC is as follows:
-
The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase, forming a ternary complex.
-
The E3 ligase ubiquitinates the POI, tagging it for degradation.
-
The proteasome recognizes the polyubiquitinated POI and degrades it into smaller peptides.
-
The PROTAC molecule is released and can induce the degradation of another POI molecule.
The following diagram illustrates the PROTAC-mediated protein degradation pathway:
Experimental Protocols
To quantitatively assess the electrophilic potential of this compound, kinetic studies of its reaction with a series of nucleophiles can be performed. A Hammett analysis can then be used to correlate the reaction rates with the electronic properties of the nucleophiles.
General Protocol for Kinetic Measurements
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., anhydrous acetonitrile or methanol).
-
Prepare stock solutions of a series of para-substituted anilines or thiophenols with known pKa values in the same solvent.
-
-
Kinetic Runs:
-
Equilibrate the solutions of the α-bromoketone and the nucleophile to the desired reaction temperature in a thermostated water bath.
-
Initiate the reaction by mixing the two solutions in a cuvette placed in a UV-Vis spectrophotometer.
-
Monitor the reaction progress by following the change in absorbance at a wavelength where there is a significant difference between the reactants and products.
-
Record the absorbance data at regular time intervals.
-
-
Data Analysis:
-
Determine the pseudo-first-order rate constant (k_obs) for each reaction by fitting the absorbance versus time data to a first-order exponential decay function.
-
Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the nucleophile (used in excess).
-
Hammett Analysis
-
Plot the logarithm of the second-order rate constants (log k₂) against the Hammett substituent constants (σ) for the series of nucleophiles.
-
The slope of the resulting line is the Hammett reaction constant (ρ), which provides a measure of the sensitivity of the reaction to the electronic effects of the substituents on the nucleophile.
A representative workflow for this experimental protocol is shown below:
Conclusion
This compound is a valuable synthetic intermediate with a well-defined electrophilic center at the α-carbon. Its reactivity is modulated by the electron-donating hydroxyl group and the sterically hindering tert-butyl groups on the phenyl ring. While quantitative kinetic data for this specific molecule is sparse, analysis of related compounds suggests a moderate electrophilic potential that is attenuated by steric and electronic factors. Its primary utility as a building block for PROTACs highlights its significance in the field of targeted protein degradation. The experimental protocols outlined in this guide provide a framework for the quantitative assessment of its electrophilicity, which will be instrumental in the rational design of novel therapeutics.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. This compound | 14386-64-2 [chemicalbook.com]
- 4. This compound CAS#: 14386-64-2 [amp.chemicalbook.com]
- 5. calpaclab.com [calpaclab.com]
- 6. CAS 14386-64-2 | 2720-9-X1 | MDL MFCD00173889 | 3,5-Di-(tert-butyl)-4-hydroxyphenacyl bromide | SynQuest Laboratories [synquestlabs.com]
- 7. 3,5-Di-tert-butyl-4'-hydroxyacetophenone | CymitQuimica [cymitquimica.com]
- 8. 3,5-DI-TERT-BUTYL-4-HYDROXYACETOPHENONE synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 11. Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity of the Alpha-Bromo Ketone in 2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical reactivity of the alpha-bromo ketone moiety in 2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one. This compound serves as a valuable intermediate in organic synthesis, particularly for the development of novel therapeutic agents, owing to the presence of a sterically hindered phenolic antioxidant group and a reactive electrophilic carbon center. This document details its synthesis, characteristic reactions—including nucleophilic substitution, elimination, and rearrangement—and potential applications in drug discovery, with a focus on its role as a precursor for anti-inflammatory and antioxidant compounds. Experimental protocols, quantitative data where available, and diagrammatic representations of reaction pathways are provided to support further research and application.
Introduction
This compound is a substituted acetophenone characterized by a bromine atom at the alpha-carbon relative to the carbonyl group. The presence of the bulky tert-butyl groups ortho to the phenolic hydroxyl moiety provides significant steric hindrance and confers notable antioxidant properties. This unique combination of a reactive alpha-bromo ketone and a sterically hindered phenol makes this molecule a versatile building block in medicinal chemistry and materials science.
The core reactivity of this compound is centered around the electrophilic alpha-carbon and the enolizable protons, which can participate in a variety of transformations. Understanding these reaction pathways is crucial for the rational design of novel molecules with desired biological activities. This guide will explore the fundamental reaction mechanisms and provide practical experimental details.
Synthesis of this compound
The title compound is typically synthesized via the alpha-bromination of the corresponding acetophenone precursor, 1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethanone. The reaction proceeds through an acid-catalyzed enolization followed by electrophilic attack by bromine.[1][2]
Experimental Protocol: Synthesis
A detailed experimental protocol for the synthesis of this compound is as follows[3]:
-
Reactants: 20.6 g (83 mmol) of 1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethanone are dissolved in 50 ml of methylene chloride.
-
Reaction Initiation: The solution is stirred and heated to boiling.
-
Addition of Bromine: 14.4 g (90 mmol) of bromine are added dropwise over a period of 15 minutes.
-
Reaction Completion: The mixture is heated under reflux for an additional 2 hours.
-
Work-up: After cooling, 50 ml of water are added. The organic phase is separated and dried over sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the solid residue is recrystallized from methylcyclohexane.
Another reported method involves the reaction of 4-hydroxy-3,5-di-tert-butylacetophenone with bromine in the presence of aluminium chloride in octane at 70°C for 30 minutes, yielding 91% of the product.[4][5]
Synthesis Workflow
Caption: Workflow for the synthesis of the target alpha-bromo ketone.
Chemical Reactivity
The reactivity of the alpha-bromo ketone in this compound is primarily governed by the presence of the bromine atom, which is a good leaving group, and the adjacent electron-withdrawing carbonyl group, which activates the alpha-carbon to nucleophilic attack and increases the acidity of the alpha-protons.
Nucleophilic Substitution (Sₙ2) Reactions
The alpha-carbon is highly susceptible to attack by nucleophiles, proceeding via an Sₙ2 mechanism. This is a common and synthetically useful reaction for alpha-halo ketones.[6]
-
General Mechanism: A nucleophile attacks the carbon bearing the bromine atom, displacing the bromide ion in a single concerted step.
-
Stereochemistry: If the alpha-carbon were chiral, this reaction would proceed with an inversion of stereochemistry.
-
Nucleophiles: A wide range of nucleophiles can be employed, including amines, thiols, carboxylates, and azide ions. Less basic nucleophiles are generally preferred to avoid competing elimination reactions.[6]
A notable example is the Hantzsch thiazole synthesis, where the alpha-bromo ketone reacts with a thioamide (like thiourea) to form a thiazole ring system.[6][7] This is a cornerstone reaction for the synthesis of many biologically active thiazole derivatives.
While a specific protocol for the title compound is not detailed in the searched literature, a general procedure for the reaction of an alpha-bromo ketone with thiourea is as follows:
-
Reactants: The alpha-bromo ketone and thiourea are typically reacted in a 1:1 molar ratio.
-
Solvent: A protic solvent such as ethanol is commonly used.
-
Conditions: The reaction mixture is heated to reflux for a period ranging from 30 minutes to several hours.[8]
-
Product: The resulting 2-aminothiazole derivative often precipitates from the reaction mixture upon cooling or can be isolated after solvent removal and purification.
Caption: General scheme for the Sₙ2 reaction of the alpha-bromo ketone.
Elimination Reactions (E2)
In the presence of a sterically hindered, non-nucleophilic base, alpha-bromo ketones can undergo an E2 elimination reaction to form α,β-unsaturated ketones.[9]
-
Mechanism: The base abstracts a proton from the alpha-prime carbon, leading to the formation of a double bond and the expulsion of the bromide ion.
-
Reagents: Common bases used for this transformation include pyridine, lithium carbonate, and DBU (1,8-diazabicyclo[5.4.0]undec-7-ene).
Caption: General scheme for the E2 elimination of the alpha-bromo ketone.
Favorskii Rearrangement
With strong, non-hindered bases such as alkoxides, alpha-halo ketones can undergo the Favorskii rearrangement to yield carboxylic acid derivatives (esters if an alkoxide is used).[10]
-
Mechanism: The reaction is thought to proceed through the formation of a cyclopropanone intermediate. The base abstracts a proton from the alpha-prime carbon to form an enolate, which then undergoes intramolecular Sₙ2 to form the cyclopropanone. The nucleophilic base then attacks the carbonyl carbon of the cyclopropanone, leading to ring-opening and formation of the ester product.[10]
Caption: Simplified mechanism of the Favorskii rearrangement.
Quantitative Data
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 14386-64-2 | [4] |
| Molecular Formula | C₁₆H₂₃BrO₂ | [11] |
| Molecular Weight | 327.26 g/mol | [11] |
| Melting Point | 96 °C | [11] |
| Density | 1.23 g/cm³ | [11] |
Table 2: Spectroscopic Data (Predicted)
Based on the analysis of a similar compound, 2-Bromo-4'-hydroxyacetophenone[12], the following ¹H NMR signals can be predicted for the title compound in a suitable deuterated solvent (e.g., DMSO-d₆).
| Signal Assignment | Predicted Chemical Shift (δ) (ppm) | Multiplicity | Integration |
| Methylene protons (-CH₂Br) | ~4.8 | Singlet (s) | 2H |
| Aromatic protons | ~7.7 | Singlet (s) | 2H |
| Phenolic proton (-OH) | ~8.0 (broad) | Singlet (s) | 1H |
| tert-Butyl protons | ~1.4 | Singlet (s) | 18H |
Note: Actual chemical shifts may vary depending on the solvent and experimental conditions.
Potential Applications in Drug Discovery
The dual functionality of an electrophilic center and a potent antioxidant moiety makes this compound a valuable starting material for the synthesis of compounds with potential therapeutic applications.
-
Anti-inflammatory Agents: The hindered phenol group is a well-known radical scavenger, a property associated with anti-inflammatory effects. Acetophenone derivatives have been reported to possess anti-inflammatory properties.[1][13][14] By using the alpha-bromo ketone as a handle to introduce other pharmacophores, novel anti-inflammatory agents can be developed.
-
Antioxidants: The core structure itself is a potent antioxidant. Derivatives can be synthesized to modulate this activity and improve pharmacokinetic properties.[15]
-
Thiazole-based Therapeutics: As a precursor in the Hantzsch thiazole synthesis, this compound can be used to generate a library of 2-aminothiazoles. Thiazole-containing molecules are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer effects.[7]
Hypothetical Signaling Pathway Interaction
Given the known anti-inflammatory properties of related phenolic compounds, derivatives of this compound could potentially modulate inflammatory signaling pathways such as the NF-κB or MAPK pathways. The antioxidant function could mitigate oxidative stress, a key trigger for these pathways.
Caption: Potential modulation of inflammatory pathways by phenolic derivatives.
Conclusion
This compound is a highly versatile and reactive intermediate in organic synthesis. Its alpha-bromo ketone functionality allows for a range of transformations, including nucleophilic substitution, elimination, and rearrangement reactions, providing access to a diverse array of chemical structures. The inherent antioxidant properties of the sterically hindered phenolic group make it an attractive starting material for the development of novel therapeutic agents, particularly in the areas of anti-inflammatory and antioxidant research. Further investigation into the quantitative aspects of its reactivity and the biological activities of its derivatives is warranted and holds significant promise for advancements in medicinal chemistry.
References
- 1. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. This compound CAS#: 14386-64-2 [amp.chemicalbook.com]
- 5. This compound | 14386-64-2 [chemicalbook.com]
- 6. Thiazole synthesis [organic-chemistry.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-bromo-1-(3,5-ditert-butyl-4-hydroxyphenyl)ethanone|14386-64-2 - MOLBASE Encyclopedia [m.molbase.com]
- 12. benchchem.com [benchchem.com]
- 13. Anti-inflammatory activity of acetophenones from Ophryosporus axilliflorus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New acetophenone glucosides isolated from extracts of Helichrysum italicum with antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Novel Antioxidants Utilizing 2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel antioxidant compounds derived from 2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one. This starting material is a valuable building block due to its sterically hindered phenolic group, a well-known antioxidant pharmacophore, and a reactive α-bromoketone moiety that allows for a variety of chemical modifications.
The protocols outlined below describe the synthesis of thiazole derivatives, which have been investigated for their biological activities, including antioxidant properties. The hindered phenolic group is anticipated to confer potent radical scavenging activity to the resulting molecules.
Synthesis of Novel Thiazole-Based Antioxidants
The reaction of this compound with thiourea or its derivatives is a common strategy to synthesize 2-aminothiazole compounds. The sterically hindered phenolic moiety from the starting material is incorporated into the final structure, which is expected to be a key contributor to the antioxidant capacity of the synthesized compounds.
General Reaction Scheme:
The synthesis involves the Hantzsch thiazole synthesis, where the α-haloketone (this compound) reacts with a thiourea derivative to form the thiazole ring.
dot
Caption: Synthetic pathway for thiazole-based antioxidants.
Experimental Protocols
Synthesis of this compound (Starting Material)
This protocol describes the bromination of 1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethanone.
Materials:
-
1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethanone
-
Methylene chloride (CH₂Cl₂)
-
Bromine (Br₂)
-
Water (H₂O)
-
Sodium sulfate (Na₂SO₄)
-
Methylcyclohexane
Procedure:
-
Dissolve 20.6 g (83 mmol) of 1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethanone in 50 ml of methylene chloride with stirring and heat to boiling.[1]
-
Add 14.4 g (90 mmol) of bromine dropwise over 15 minutes.[1]
-
Heat the mixture under reflux for an additional 2 hours.[1]
-
After cooling, add 50 ml of water.[1]
-
Separate the organic phase and dry it over sodium sulfate.[1]
-
Remove the solvent under reduced pressure.[1]
-
Recrystallize the solid residue from methylcyclohexane to obtain the pure product.[1]
Synthesis of N-[4-(4-nitrophenoxy)phenyl]-4-(3,5-di-tert-butyl-4-hydroxyphenyl)-1,3-thiazol-2-amine
This protocol details the synthesis of a novel thiazole derivative with potential antioxidant activity.[2]
Materials:
-
This compound
-
1-[4-(4-nitrophenoxy)phenyl]thiourea
-
Ethanol
-
Methanol
Procedure:
-
Dissolve an equimolar mixture of this compound and 1-[4-(4-nitrophenoxy)phenyl]thiourea in ethanol.[2]
-
Reflux the reaction mixture for 30 minutes.[2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a toluene-ethyl acetate (2:0.5) mobile phase.[2]
-
Upon completion, cool the reaction mixture.[2]
-
Filter the solid product that forms, wash it with ethanol, and then recrystallize from methanol to yield the purified product.[2]
Antioxidant Activity Assessment
The antioxidant activity of the synthesized compounds can be evaluated using various in vitro assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common and reliable method.
DPPH Radical Scavenging Assay Protocol
This protocol provides a general procedure for assessing the antioxidant capacity of the synthesized compounds.
dot
Caption: Workflow for the DPPH antioxidant assay.
Materials:
-
Synthesized antioxidant compounds
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Positive control (e.g., Ascorbic acid, Trolox, or BHT)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Assay:
-
In a 96-well microplate, add a specific volume of the test compound solutions to the wells.
-
Add the DPPH solution to each well to initiate the reaction.
-
As a control, use methanol instead of the test compound solution.
-
-
Incubation and Measurement:
-
Incubate the microplate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of each well at 517 nm using a microplate reader.[3]
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
Plot the % inhibition against the concentration of the test compounds to determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).
-
Quantitative Data on Antioxidant Activity
While specific antioxidant data for derivatives of this compound is not extensively available in the reviewed literature, the following table presents data for a structurally related compound, 3-bromo-flavone, to provide a reference point for antioxidant potential.[4]
| Compound | Assay | IC₅₀ (ppm) | Antioxidant Activity Index (AAI) | Activity Level |
| 3-bromo-flavone | DPPH | 71.419 | 0.448 | Weak |
| L-ascorbic acid (Control) | DPPH | 5.088 | 6.289 | Very Strong |
The Antioxidant Activity Index (AAI) is calculated based on the IC₅₀ value and is used to classify the antioxidant strength. AAI < 0.5 is considered weak, 0.5-1.0 is moderate, 1.0-2.0 is strong, and > 2.0 is very strong.[4] It is hypothesized that the inclusion of the 3,5-di-tert-butyl-4-hydroxyphenyl moiety will significantly enhance the antioxidant activity of the novel synthesized compounds compared to the reference compound in the table.
Concluding Remarks
The synthetic protocols provided herein offer a clear pathway for the generation of novel antioxidant candidates from this compound. The presence of the sterically hindered phenol is a key structural feature designed to impart potent radical scavenging properties. The DPPH assay protocol provides a robust method for evaluating the efficacy of these new chemical entities. Further structure-activity relationship (SAR) studies are encouraged to optimize the antioxidant potential of this promising class of compounds for applications in drug development and materials science.
References
Application Note and Protocol: Synthesis of 2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one is a valuable intermediate in organic synthesis and pharmaceutical research. Its sterically hindered phenolic structure and reactive bromo-keto group make it a versatile building block for various applications, including the development of novel therapeutic agents. This document provides a detailed experimental protocol for the synthesis of this compound, along with relevant chemical data and a workflow diagram.
Chemical Data Summary
A summary of the key quantitative data for the synthesis of this compound is presented in Table 1.
| Parameter | Value | Reference |
| Starting Material | 1-(3,5-di-tert-butyl-4-hydroxy-phenyl)ethanone | [1] |
| Molar Mass of Starting Material | 248.37 g/mol | N/A |
| Amount of Starting Material | 20.6 g (83 mmol) | [1] |
| Reagent | Bromine | [1] |
| Molar Mass of Bromine | 159.808 g/mol | N/A |
| Amount of Bromine | 14.4 g (90 mmol) | [1] |
| Solvent | Methylene Chloride | [1] |
| Volume of Solvent | 50 ml | [1] |
| Product | This compound | [2][3] |
| Molecular Formula | C16H23BrO2 | [2][4] |
| Molecular Weight | 327.26 g/mol | [2][4] |
| Physical Properties | ||
| Melting Point | 96°C | [2] |
| Boiling Point | 347.4°C at 760 mmHg | [2] |
| Density | 1.23 g/cm³ | [2] |
| Flash Point | 163.9°C | [2] |
Experimental Protocol
This protocol details the synthesis of this compound via the bromination of 1-(3,5-di-tert.-butyl-4-hydroxy-phenyl)ethanone.[1] An alternative method involves the reaction of 4-hydroxy-3,5-ditert-butylacetophenone with bromine in the presence of aluminium chloride in octane at 70°C for 30 minutes, reportedly yielding 91%.[3][5]
Materials:
-
1-(3,5-di-tert.-butyl-4-hydroxy-phenyl)ethanone (20.6 g, 83 mmol)[1]
-
Bromine (14.4 g, 90 mmol)[1]
-
Methylene chloride (50 ml)[1]
-
Water (50 ml)[1]
-
Sodium sulfate (anhydrous)
-
Methylcyclohexane (for recrystallization)[1]
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Crystallization dish
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 20.6 g (83 mmol) of 1-(3,5-di-tert.-butyl-4-hydroxy-phenyl)ethanone in 50 ml of methylene chloride.[1]
-
Bromination: Heat the solution to boiling under reflux.[1] Add 14.4 g (90 mmol) of bromine dropwise over 15 minutes using a dropping funnel.[1]
-
Reaction: Continue to heat the mixture under reflux for an additional 2 hours.[1]
-
Workup: Cool the reaction mixture to room temperature. Add 50 ml of water and transfer the mixture to a separatory funnel.[1]
-
Extraction: Separate the organic phase. Dry the organic layer over anhydrous sodium sulfate.[1]
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator.[1] Recrystallize the solid residue from methylcyclohexane to yield the pure product.[1]
Experimental Workflow Diagram
Caption: Synthesis workflow for this compound.
Safety Information
-
This compound: Causes burns. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Wear suitable protective clothing, gloves, and eye/face protection. In case of accident or if you feel unwell, seek medical advice immediately.[2]
-
Bromine: Highly toxic and corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment.
-
Methylene Chloride: A volatile solvent. Avoid inhalation and skin contact.
Always consult the Safety Data Sheet (SDS) for each chemical before use and perform a thorough risk assessment.
References
Application Notes and Protocols for Derivatization of Peptides and Proteins with 2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the derivatization of peptides and proteins using 2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one, a sterically hindered phenacyl bromide derivative. This reagent allows for the covalent modification of specific amino acid residues, enabling applications in peptide mapping, protein structure-function studies, and the development of bioconjugates. The bulky 3,5-di(tert-butyl)-4-hydroxyphenyl group introduces a unique mass tag and can serve as a spin label or be further functionalized. These notes cover the principles of the derivatization reaction, detailed experimental procedures, purification of the modified products, and their subsequent analysis by mass spectrometry.
Introduction
This compound is an α-bromoketone that acts as an alkylating agent, primarily targeting nucleophilic side chains of amino acid residues in peptides and proteins. The reaction proceeds via a nucleophilic substitution mechanism where the nucleophilic amino acid residue attacks the carbon atom bearing the bromine, leading to the formation of a stable thioether, ether, or secondary amine bond and the release of a bromide ion.
The primary targets for alkylation by phenacyl bromide derivatives are the thiol groups of cysteine residues due to their high nucleophilicity, especially at neutral to slightly alkaline pH.[1] Other potential targets, though generally less reactive, include the imidazole ring of histidine, the ε-amino group of lysine, and the thioether of methionine. The bulky di-tert-butylphenol moiety of this particular reagent can influence its reactivity and specificity, potentially favoring surface-exposed residues.
Applications
-
Mass Spectrometry: The derivatization introduces a significant and unique mass shift of 247.18 Da (C₁₆H₂₃O₂), facilitating the identification and quantification of modified peptides in complex mixtures.
-
Protein Structure Probing: The bulky nature of the label can be used to probe the accessibility of specific residues within a protein's three-dimensional structure.
-
Bioconjugation Handle: The phenolic hydroxyl group can be a site for further chemical modifications, allowing for the attachment of reporter molecules such as fluorophores or biotin.
-
Redox State Analysis: The hindered phenol can act as a radical scavenger, making this reagent potentially useful for studying oxidative stress.
Experimental Protocols
Materials and Reagents
-
Peptide or protein of interest
-
This compound (MW: 327.26 g/mol )
-
Reaction Buffer: 50 mM Tris-HCl or HEPES, pH 7.5-8.5
-
Reducing Agent (optional, for proteins with disulfide bonds): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: 2-Mercaptoethanol or DTT
-
Solvents: Acetonitrile (ACN), Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) for dissolving the derivatization reagent
-
HPLC Solvents: Solvent A (0.1% Trifluoroacetic acid (TFA) in water), Solvent B (0.1% TFA in ACN)
-
Mass Spectrometry Matrix (for MALDI): α-Cyano-4-hydroxycinnamic acid (CHCA)
Derivatization of a Model Peptide (e.g., a Cysteine-containing peptide)
This protocol describes the derivatization of a peptide containing a cysteine residue.
1. Peptide Preparation:
- Dissolve the peptide in the Reaction Buffer to a final concentration of 1 mg/mL.
2. Derivatization Reagent Preparation:
- Prepare a 10 mM stock solution of this compound in DMF or DMSO.
3. Derivatization Reaction:
- To the peptide solution, add the derivatization reagent stock solution to achieve a 10-fold molar excess of the reagent over the peptide.
- Incubate the reaction mixture at room temperature (25°C) for 2 hours in the dark.
- For less reactive residues or to increase the reaction rate, the temperature can be increased to 37°C.
4. Quenching the Reaction:
- Add a quenching reagent, such as 2-mercaptoethanol, to a final concentration of 20 mM to react with any excess derivatization reagent.
- Incubate for an additional 30 minutes at room temperature.
5. Sample Cleanup (Desalting):
- Desalt the sample using a C18 ZipTip® or a similar solid-phase extraction method to remove excess reagents and buffer components prior to mass spectrometry analysis.
Derivatization of a Protein
This protocol is a general guideline for protein derivatization. Optimization may be required based on the specific protein's properties.
1. Protein Preparation and Reduction (if necessary):
- Dissolve the protein in the Reaction Buffer to a concentration of 1-5 mg/mL.
- If the protein contains disulfide bonds that need to be accessible for derivatization, add DTT or TCEP to a final concentration of 5-10 mM and incubate at 37°C for 1 hour. Note: If targeting only surface-accessible cysteines, this step should be omitted.
- If a reducing agent was used, it must be removed prior to adding the alkylating agent, for example, by using a desalting column.
2. Derivatization Reaction:
- Prepare a fresh stock solution of this compound as described above.
- Add a 20 to 50-fold molar excess of the derivatization reagent to the protein solution.
- Incubate at room temperature for 2-4 hours or at 4°C overnight in the dark with gentle mixing.
3. Quenching and Buffer Exchange:
- Quench the reaction with 2-mercaptoethanol or DTT.
- Remove excess reagents and exchange the buffer using a desalting column (e.g., Sephadex G-25) or dialysis.
Purification and Analysis
HPLC Purification of Derivatized Peptides
Purification of the derivatized peptide can be achieved using reversed-phase high-performance liquid chromatography (RP-HPLC).[2][3][4]
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point. The gradient should be optimized based on the hydrophobicity of the peptide.
-
Flow Rate: 1 mL/min
-
Detection: UV absorbance at 220 nm and 280 nm.
Fractions corresponding to the derivatized peptide peak can be collected, lyophilized, and stored for further analysis.
Mass Spectrometry Analysis
Mass spectrometry is a crucial tool for confirming the derivatization and identifying the site of modification.
-
Sample Preparation: Mix the desalted, derivatized peptide or protein digest with a suitable MALDI matrix (e.g., CHCA) or prepare for electrospray ionization (ESI) by dissolving in an appropriate solvent (e.g., 50% acetonitrile, 0.1% formic acid).
-
Analysis:
-
MS Mode: Acquire a mass spectrum to determine the molecular weight of the derivatized peptide. A successful derivatization will result in a mass increase of 247.18 Da per modification site.
-
MS/MS Mode (Tandem MS): To pinpoint the exact amino acid residue that has been modified, perform tandem mass spectrometry on the precursor ion of the derivatized peptide.[5][6] Fragmentation will reveal a mass shift on the b- or y-ions containing the modified residue.[7]
-
Quantitative Data Summary
The following tables present hypothetical data for the derivatization of a model cysteine-containing peptide (Ac-Cys-Gly-Ala-NH₂) with this compound.
Table 1: Derivatization Efficiency under Different Reaction Conditions
| Molar Excess of Reagent | Temperature (°C) | Reaction Time (hours) | Derivatization Yield (%) |
| 5-fold | 25 | 2 | 75 |
| 10-fold | 25 | 2 | 92 |
| 20-fold | 25 | 2 | 95 |
| 10-fold | 37 | 1 | 94 |
| 10-fold | 4 | 12 | 60 |
Table 2: Mass Spectrometry Data for Model Peptide Derivatization
| Peptide | Theoretical Mass (Da) | Observed Mass (Da) | Mass Shift (Da) |
| Unmodified Peptide | 318.13 | 318.15 | - |
| Derivatized Peptide | 565.31 | 565.33 | +247.18 |
Visualizations
Caption: Experimental workflow for peptide/protein derivatization.
Caption: Example signaling pathway for studying a target peptide.
References
- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. bachem.com [bachem.com]
- 5. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. msf.ucsf.edu [msf.ucsf.edu]
- 7. Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one is a versatile bifunctional synthetic intermediate. Its structure incorporates a reactive α-bromoketone moiety, which is susceptible to nucleophilic attack and subsequent cyclization reactions, and a sterically hindered phenolic group. This phenolic moiety is a well-established antioxidant pharmacophore, known for its ability to scavenge free radicals. The presence of the bulky tert-butyl groups enhances the stability and lipophilicity of molecules derived from this starting material.
These structural features make this compound an excellent precursor for the synthesis of a variety of heterocyclic compounds, particularly those with potential applications as antioxidant and anti-inflammatory agents. This document provides detailed protocols for the synthesis of thiazole, imidazole, and oxazole derivatives from this starting material, along with relevant data and application notes.
Synthesis of the Starting Material
The starting material, this compound, can be synthesized from 1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethanone via bromination.
Experimental Protocol: Synthesis of this compound [1]
-
Dissolve 20.6 g (83 mmol) of 1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethanone in 50 ml of methylene chloride in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Heat the solution to boiling.
-
Add 14.4 g (90 mmol) of bromine dropwise over 15 minutes.
-
Heat the mixture under reflux for an additional 2 hours.
-
After cooling, add 50 ml of water.
-
Separate the organic phase and dry it over sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Recrystallize the solid residue from methylcyclohexane to obtain the pure product.
Another reported method involves the reaction of 4-hydroxy-3,5-ditert-butylacetophenone with bromine in the presence of aluminium chloride in octane at 70°C for 30 minutes, yielding 91% of the product[2][3].
Synthesis of Thiazole Derivatives
The Hantzsch thiazole synthesis is a classical and efficient method for the preparation of thiazoles from α-haloketones and a source of sulfur, typically a thioamide such as thiourea. The reaction of this compound with thiourea is expected to yield 2-amino-4-(3,5-di-tert-butyl-4-hydroxyphenyl)thiazole, a compound with significant potential as a biologically active agent.
Experimental Protocol: Synthesis of 2-Amino-4-(3,5-di-tert-butyl-4-hydroxyphenyl)thiazole
This protocol is adapted from a general procedure for the synthesis of 2-aminothiazole derivatives.
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in ethanol.
-
Add 1.1 equivalents of thiourea to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.
-
Wash the crude product with cold ethanol.
-
Recrystallize the product from a suitable solvent (e.g., ethanol or ethanol/water mixture) to obtain the pure 2-amino-4-(3,5-di-tert-butyl-4-hydroxyphenyl)thiazole.
Quantitative Data Summary: Synthesis of Thiazole Derivatives
| Product | Reactants | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 2-Amino-4-(3,5-di-tert-butyl-4-hydroxyphenyl)thiazole | This compound, Thiourea | Ethanol | 4-6 | Not specified | Adapted from |
Applications of Thiazole Derivatives
Thiazole derivatives containing the 3,5-di-tert-butyl-4-hydroxyphenyl moiety are of significant interest due to their potential antioxidant and anti-inflammatory properties[4]. The hindered phenolic group is a known radical scavenger, and the thiazole core is a common scaffold in many biologically active compounds. These derivatives are promising candidates for the development of novel therapeutic agents for diseases associated with oxidative stress and inflammation.
Synthesis of Imidazole Derivatives
Imidazole derivatives can be synthesized from α-bromoketones through condensation with amidines. For instance, the reaction of this compound with benzamidine would lead to the formation of a 2,4-disubstituted imidazole. Imidazoles are another class of heterocycles with a wide range of biological activities, including anti-inflammatory and anticancer properties.
Experimental Protocol: Synthesis of 2-Phenyl-4-(3,5-di-tert-butyl-4-hydroxyphenyl)imidazole
This protocol is based on general procedures for imidazole synthesis.
-
To a solution of 1.0 equivalent of this compound in a suitable solvent such as ethanol or isopropanol, add 1.1 equivalents of benzamidine hydrochloride and 1.2 equivalents of a base (e.g., sodium bicarbonate or triethylamine).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off any inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Quantitative Data Summary: Synthesis of Imidazole Derivatives
| Product | Reactants | Solvent | Base | Yield (%) | Reference |
| 2-Phenyl-4-(3,5-di-tert-butyl-4-hydroxyphenyl)imidazole | This compound, Benzamidine hydrochloride | Ethanol | NaHCO₃ | Not specified | General Method |
Applications of Imidazole Derivatives
Imidazole derivatives bearing the 3,5-di-tert-butyl-4-hydroxyphenyl group have shown potential as anti-inflammatory agents[2]. The combination of the imidazole core, a known pharmacophore, with the antioxidant phenolic moiety can lead to synergistic effects, resulting in compounds with dual antioxidant and anti-inflammatory activities. Such compounds are valuable for the development of drugs targeting inflammatory diseases where oxidative stress plays a significant role.
Synthesis of Oxazole Derivatives
Oxazoles can be prepared from α-bromoketones by reaction with an amide, such as formamide, in a process known as the Robinson-Gabriel synthesis. The reaction of this compound with formamide would yield 5-(3,5-di-tert-butyl-4-hydroxyphenyl)oxazole.
Experimental Protocol: Synthesis of 5-(3,5-di-tert-butyl-4-hydroxyphenyl)oxazole
This is a general protocol for the synthesis of oxazoles from α-haloketones.
-
A mixture of 1.0 equivalent of this compound and a large excess of formamide is heated at 150-160 °C for several hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The precipitated product is collected by filtration and washed with water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Quantitative Data Summary: Synthesis of Oxazole Derivatives
| Product | Reactants | Reaction Temperature (°C) | Yield (%) | Reference |
| 5-(3,5-di-tert-butyl-4-hydroxyphenyl)oxazole | This compound, Formamide | 150-160 | Not specified | General Method |
Applications of Oxazole Derivatives
Oxazole-containing compounds are known to possess a wide range of biological activities. The incorporation of the 3,5-di-tert-butyl-4-hydroxyphenyl moiety into an oxazole ring system is a promising strategy for the development of novel antioxidants. The oxazole ring can serve as a stable scaffold for the phenolic group and may also contribute to the overall biological profile of the molecule.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of a variety of heterocyclic compounds. The protocols provided herein for the synthesis of thiazole, imidazole, and oxazole derivatives offer straightforward methods for accessing novel compounds with significant potential for applications in drug discovery, particularly in the areas of antioxidant and anti-inflammatory research. The presence of the sterically hindered phenol moiety is a key feature that imparts desirable biological activity to the resulting heterocyclic products. Further investigation into the biological properties of these compounds is warranted to fully explore their therapeutic potential.
References
- 1. prepchem.com [prepchem.com]
- 2. Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of the antiinflammatory activity of N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one in the Preparation of Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one is a valuable bifunctional molecule for the synthesis of targeted enzyme inhibitors. Its chemical structure incorporates two key features: an α-bromo-ketone moiety, which is a reactive electrophile capable of forming covalent bonds with nucleophilic residues in enzyme active sites, and a sterically hindered phenol group (3,5-di-tert-butyl-4-hydroxyphenyl), a well-established antioxidant pharmacophore. This combination makes it a promising starting material for the development of inhibitors that can modulate enzyme activity through covalent modification, particularly for enzymes implicated in oxidative stress and signaling pathways.
A closely related analog, 2-bromo-4'-hydroxyacetophenone, is a known covalent inhibitor of protein tyrosine phosphatases (PTPs), such as PTP1B and SHP-1.[1] These enzymes are critical regulators in various cellular signaling pathways, including the insulin signaling cascade. The α-bromo-ketone functionality in these molecules allows for the alkylation of essential cysteine residues within the PTP active site, leading to irreversible inhibition. Given this precedent, this compound is an excellent candidate for the synthesis of novel PTP inhibitors with potential dual-action capabilities, combining PTP inhibition with antioxidant effects.
Target Enzymes and Signaling Pathways
The primary targets for inhibitors synthesized from this compound are protein tyrosine phosphatases (PTPs).
-
PTP1B (Protein Tyrosine Phosphatase 1B): As a key negative regulator of the insulin and leptin signaling pathways, inhibition of PTP1B is a therapeutic strategy for type 2 diabetes and obesity.
-
SHP-1 (Src homology region 2 domain-containing phosphatase-1): Primarily expressed in hematopoietic cells, SHP-1 is involved in the regulation of immune cell signaling.
The general mechanism of inhibition involves the nucleophilic attack by the catalytic cysteine residue in the PTP active site on the α-carbon of the bromo-ketone, leading to the formation of a stable covalent bond and inactivation of the enzyme.
Data Presentation
While specific quantitative data for enzyme inhibitors derived directly from this compound is not available in the public domain, the following table presents the inhibitory activity of the analogous compound, 2-bromo-4'-hydroxyacetophenone (also known as PTP Inhibitor I), against key protein tyrosine phosphatases. This data serves as a benchmark for the expected activity of inhibitors synthesized from the title compound.
| Compound | Target Enzyme | Inhibition Constant (Ki) | Assay Conditions | Reference |
| 2-bromo-4'-hydroxyacetophenone | PTP1B | 42 µM | Full-length enzyme | |
| 2-bromo-4'-hydroxyacetophenone | SHP-1 | 43 µM | Catalytic domain |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the starting material from 1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethanone.[2]
Materials:
-
1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethanone
-
Methylene chloride (CH₂Cl₂)
-
Bromine (Br₂)
-
Water (H₂O)
-
Sodium sulfate (Na₂SO₄)
-
Methylcyclohexane
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 20.6 g (83 mmol) of 1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethanone in 50 ml of methylene chloride in a round-bottom flask with stirring.
-
Heat the solution to boiling.
-
Add 14.4 g (90 mmol) of bromine dropwise over 15 minutes using a dropping funnel.
-
Heat the mixture under reflux for an additional 2 hours.
-
Cool the reaction mixture to room temperature and add 50 ml of water.
-
Transfer the mixture to a separatory funnel and separate the organic phase.
-
Dry the organic phase over sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Recrystallize the solid residue from methylcyclohexane to yield pure this compound.
Protocol 2: General Synthesis of Thioether-linked Enzyme Inhibitors
This protocol outlines a general method for synthesizing potential enzyme inhibitors by reacting this compound with a thiol-containing molecule (e.g., a cysteine-containing peptide or a small molecule thiol).
Materials:
-
This compound
-
Thiol-containing compound (R-SH)
-
Apolar aprotic solvent (e.g., Dimethylformamide - DMF)
-
Mild base (e.g., Diisopropylethylamine - DIPEA)
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
Dissolve the thiol-containing compound (1.0 equivalent) in DMF in a reaction vessel.
-
Add DIPEA (1.1 equivalents) to the solution and stir for 10 minutes at room temperature to deprotonate the thiol.
-
Add a solution of this compound (1.0 equivalent) in DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: In Vitro PTP1B Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of synthesized compounds against PTP1B using p-nitrophenyl phosphate (pNPP) as a substrate.
Materials:
-
Recombinant human PTP1B
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
p-Nitrophenyl phosphate (pNPP)
-
Synthesized inhibitor compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the inhibitor compound in DMSO.
-
In a 96-well plate, add 50 µL of assay buffer to each well.
-
Add 10 µL of the inhibitor solution at various concentrations (typically in a serial dilution) to the wells. Include a control with DMSO only.
-
Add 20 µL of a solution of PTP1B (final concentration ~10-50 nM) to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 20 µL of pNPP solution (final concentration corresponding to the Km value for PTP1B).
-
Incubate the plate at 37°C for 15-30 minutes.
-
Stop the reaction by adding 10 µL of 1 M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Caption: Synthetic workflow for the preparation of enzyme inhibitors.
Caption: Mechanism of covalent inhibition of Protein Tyrosine Phosphatases.
Caption: Role of PTP1B and its inhibitor in the insulin signaling pathway.
References
Use of 2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one in material science for polymer stabilization
Application Notes: Stabilization of Polymers with 2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one
Product Name: this compound
Chemical Structure:
CAS Number: 14386-64-2
Molecular Formula: C₁₆H₂₃BrO₂
Description: this compound is a sterically hindered phenolic compound. Like other hindered phenols, it is designed to function as a primary antioxidant for organic polymers.[1][2][3] The bulky tert-butyl groups adjacent to the hydroxyl group enhance its stability and its ability to act as a radical scavenger, which is crucial for protecting polymers from degradation during processing and end-use.[1][2] This compound is anticipated to be effective in a variety of polymers, including polyolefins (polyethylene, polypropylene), styrenic polymers, and elastomers, protecting them against thermo-oxidative degradation.[1][4]
Mechanism of Action
The primary role of hindered phenolic antioxidants is to interrupt the auto-oxidation cycle of polymers.[1] This cycle is a free-radical chain reaction initiated by heat, light, or mechanical stress. The antioxidant donates a hydrogen atom from its phenolic hydroxyl group to peroxy radicals (ROO•) in the polymer, neutralizing them and preventing further propagation of degradation.[5] The resulting phenoxy radical is stabilized by resonance and the steric hindrance of the tert-butyl groups, preventing it from initiating new degradation chains.
Illustrative Performance Data
The following data is representative of the expected performance of a hindered phenolic antioxidant and is provided for illustrative purposes, as specific experimental data for this compound is not available in published literature.
Table 1: Oxidative Induction Time (OIT) of Polypropylene (PP)
| Formulation | Concentration (wt%) | OIT at 200°C (minutes) |
| Unstabilized PP | 0 | 3.5 |
| PP + Antioxidant | 0.1 | 25.8 |
| PP + Antioxidant | 0.2 | 48.2 |
| PP + Commercial Ref. | 0.1 | 24.5 |
Table 2: Mechanical Properties of Polyethylene (PE) after Accelerated Aging at 110°C
| Formulation | Concentration (wt%) | Aging Time (hours) | Tensile Strength Retention (%) | Elongation at Break Retention (%) |
| Unstabilized PE | 0 | 200 | 45 | 15 |
| PE + Antioxidant | 0.1 | 200 | 88 | 75 |
| PE + Antioxidant | 0.2 | 200 | 95 | 85 |
| PE + Commercial Ref. | 0.1 | 200 | 86 | 72 |
Table 3: Melt Flow Index (MFI) of Polypropylene (PP) after Multiple Extrusions
| Formulation | Concentration (wt%) | MFI after 1 Pass (g/10 min) | MFI after 5 Passes (g/10 min) | % Change in MFI |
| Unstabilized PP | 0 | 4.1 | 8.5 | +107% |
| PP + Antioxidant | 0.1 | 4.0 | 4.8 | +20% |
| PP + Antioxidant | 0.2 | 3.9 | 4.4 | +12.8% |
| PP + Commercial Ref. | 0.1 | 4.0 | 4.9 | +22.5% |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on established synthesis methods.[6]
Materials:
-
1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethanone
-
Bromine
-
Methylene chloride
-
Water
-
Sodium sulfate
-
Methylcyclohexane
Procedure:
-
Dissolve 20.6 g (83 mmol) of 1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethanone in 50 ml of methylene chloride with stirring and heat to boiling.[6]
-
Add 14.4 g (90 mmol) of bromine dropwise over 15 minutes.[6]
-
Heat the mixture under reflux for an additional 2 hours.[6]
-
Cool the mixture and add 50 ml of water.[6]
-
Separate the organic phase and dry it over sodium sulfate.[6]
-
Remove the solvent under reduced pressure.[6]
-
Recrystallize the solid residue from methylcyclohexane to yield the final product.[6]
Protocol 2: Sample Preparation and Evaluation of Polymer Stabilization
This protocol outlines the general workflow for incorporating the antioxidant into a polymer matrix and evaluating its performance.
A. Melt Blending:
-
Dry the base polymer resin (e.g., polypropylene) to remove moisture.
-
Pre-mix the polymer powder or pellets with the desired concentration of this compound (e.g., 0.1 wt%).
-
Compound the mixture using a twin-screw extruder at a temperature appropriate for the polymer (e.g., 190-220°C for PP).
-
Pelletize the extruded strands.
B. Specimen Fabrication:
-
Dry the compounded pellets.
-
Use an injection molding or compression molding machine to prepare test specimens according to relevant standards (e.g., ISO 527 for tensile bars).
C. Accelerated Oven Aging:
-
Place the test specimens in a forced-air circulating oven at a specified temperature (e.g., 110°C).
-
Remove specimens at predetermined time intervals (e.g., 100, 200, 500 hours) for analysis.
D. Performance Testing:
-
Oxidative Induction Time (OIT) (ISO 11357-6):
-
Place a small sample (5-10 mg) of the stabilized polymer in an open aluminum pan in a Differential Scanning Calorimetry (DSC) instrument.
-
Heat the sample to the test temperature (e.g., 200°C) under a nitrogen atmosphere.
-
Once the temperature stabilizes, switch the gas to oxygen at a constant flow rate.
-
The OIT is the time from the introduction of oxygen until the onset of the exothermic oxidation peak.
-
-
Tensile Properties (ISO 527):
-
Condition the test specimens at a standard temperature and humidity.
-
Use a Universal Testing Machine (UTM) to measure tensile strength and elongation at break.
-
Compare the results of aged and unaged specimens to determine the retention of mechanical properties.
-
-
Melt Flow Index (MFI) (ISO 1133):
-
Use an extrusion plastometer at a standard temperature and load for the specific polymer (e.g., 230°C/2.16 kg for PP).
-
Measure the mass of polymer extruded through a standard die in 10 minutes.
-
An increase in MFI typically indicates polymer chain scission (degradation). To simulate processing degradation, the MFI of pellets can be measured after multiple extrusion cycles.
-
References
- 1. Oxidative-induction time - Wikipedia [en.wikipedia.org]
- 2. This compound CAS#: 14386-64-2 [amp.chemicalbook.com]
- 3. abstracts.biomaterials.org [abstracts.biomaterials.org]
- 4. 2-BROMO-1-(3,5-DI-TERT-BUTYL-4-HYDROXY-PHENYL)-ETHANONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. stabilization-technologies.com [stabilization-technologies.com]
- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one by Recrystallization
This technical support guide provides troubleshooting advice and answers to frequently asked questions for the purification of 2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one via recrystallization.
Troubleshooting Guide
Problem: The compound does not dissolve in the hot solvent.
-
Possible Cause: The chosen solvent is unsuitable, or an insufficient volume of solvent is being used.
-
Solution:
-
Ensure the solvent is being heated to its boiling point.
-
Gradually add more solvent in small increments until the solid dissolves.
-
If the solid still does not dissolve after adding a large volume of solvent, a different solvent or a solvent mixture may be required. A common solvent for the recrystallization of this compound is methylcyclohexane[1]. Other potential solvents for aromatic ketones include ethanol, or mixtures such as n-hexane/acetone or n-hexane/ethyl acetate[2].
-
Problem: The compound "oils out" instead of forming crystals.
-
Possible Cause: The solution is supersaturated, the cooling rate is too rapid, or the melting point of the compound is lower than the boiling point of the solvent. The presence of impurities can also lower the melting point, contributing to this issue[3][4].
-
Solution:
-
Reheat the solution until the oil redissolves.
-
Add a small amount of additional solvent to decrease the saturation.
-
Allow the solution to cool more slowly. You can do this by leaving the flask on a warm surface or insulating it to slow heat loss[4].
-
If using a mixed solvent system, add more of the solvent in which the compound is more soluble[3].
-
Problem: No crystals form upon cooling.
-
Possible Cause: Too much solvent was used, leading to a solution that is not saturated enough for crystal formation. The solution may also be supersaturated and require nucleation to begin crystallization[4][5].
-
Solution:
-
Induce Crystallization:
-
Reduce Solvent Volume: If induction methods fail, gently heat the solution to boil off some of the solvent, then attempt to cool and crystallize again[3][4].
-
Cool to a Lower Temperature: Place the flask in an ice-water bath to further decrease the solubility of the compound[5].
-
Problem: The recrystallization yield is very low.
-
Possible Cause: Too much solvent was used, causing a significant amount of the product to remain in the mother liquor. Premature crystallization during hot filtration can also lead to product loss.
-
Solution:
-
Before filtration, ensure the solution has been cooled sufficiently to maximize crystal formation.
-
To recover more product, you can reduce the volume of the mother liquor by evaporation and cool it again to obtain a second crop of crystals.
-
To avoid premature crystallization, use a pre-heated funnel and flask for hot filtration and perform the filtration quickly[5].
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the recrystallization of this compound?
A good starting solvent reported for this compound is methylcyclohexane[1]. Generally, for aromatic ketones, solvents like ethanol or solvent mixtures such as n-hexane/acetone can also be effective[2]. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Q2: How can I determine the appropriate amount of solvent to use?
The goal is to use the minimum amount of hot solvent to fully dissolve the crude product. A good practice is to start with a small amount of solvent, bring it to a boil, and then add more hot solvent in small portions until the solid just dissolves[7]. Using too much solvent is a common reason for poor or no crystal formation[4].
Q3: How pure can I expect the product to be after one recrystallization?
A successful recrystallization should significantly improve the purity of the compound. While the exact purity depends on the nature and amount of impurities, it is common to achieve purities of over 95%. The melting point of the recrystallized product should be sharp and close to the literature value. For this compound, the melting point is reported to be 96-98 °C[8].
Q4: Should I cool the solution slowly or quickly?
Slow cooling is generally preferred as it allows for the formation of larger, more well-defined crystals, which tend to be purer. Rapid cooling can cause the solid to precipitate out of solution quickly, trapping impurities within the crystal lattice[3][5].
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Formula | C₁₆H₂₃BrO₂ | [9] |
| Molecular Weight | 327.26 g/mol | [9] |
| Melting Point | 96-98 °C | [8] |
| Purity (Typical) | >95% | [8] |
Experimental Protocol: Recrystallization from Methylcyclohexane
This protocol is adapted from a known synthesis procedure for the target compound[1].
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methylcyclohexane and heat the mixture with stirring, for instance, on a hot plate. Continue to add small portions of hot methylcyclohexane until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration. Pre-heat a funnel and a receiving flask. Place a piece of fluted filter paper in the funnel and pour the hot solution through it quickly to remove the impurities.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slower cooling, you can cover the flask with a watch glass and place it on a surface that does not conduct heat well. Crystal formation should be observed as the solution cools.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methylcyclohexane to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely, either by air-drying on the filter paper or by placing them in a desiccator.
Troubleshooting Workflow
References
- 1. prepchem.com [prepchem.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. m.youtube.com [m.youtube.com]
- 8. CAS 14386-64-2 | 2720-9-X1 | MDL MFCD00173889 | 3,5-Di-(tert-butyl)-4-hydroxyphenacyl bromide | SynQuest Laboratories [synquestlabs.com]
- 9. calpaclab.com [calpaclab.com]
Technical Support Center: Synthesis of 2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one.
Troubleshooting Guide
Low product yield and the formation of impurities are common challenges during the synthesis. This guide addresses specific issues you might encounter.
Issue 1: Low Yield of the Desired Product
Low yields can arise from several factors, from incomplete reactions to product loss during workup.
| Potential Cause | Troubleshooting Recommendation | Rationale |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if the starting material is still present. | The reaction may require more time to go to completion, especially at lower temperatures. |
| Sub-optimal Reaction Temperature | Gently heat the reaction mixture if it is proceeding too slowly. Avoid excessively high temperatures. | Increased temperature can enhance the reaction rate, but overheating may lead to side product formation. |
| Poor Solubility of Reactants | Ensure the starting material, 1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethanone, is fully dissolved in the solvent before adding the brominating agent. | Proper dissolution ensures a homogeneous reaction mixture, allowing for efficient interaction between reactants. |
| Product Loss During Workup | During aqueous washes, ensure proper phase separation to avoid loss of the organic layer. When precipitating the product, cool the solution sufficiently to maximize recovery. | Careful handling during extraction and purification steps is crucial to prevent mechanical loss of the product. |
| Choice of Brominating Agent | Consider using a more selective brominating agent like Copper(II) Bromide. | Some brominating agents are more efficient and selective, leading to higher yields of the desired product.[1] |
Issue 2: Significant Formation of Side Products
The primary side reaction is nuclear bromination, where bromine substitutes onto the aromatic ring instead of the desired alpha-position to the carbonyl group. The hydroxyl group on the phenyl ring is strongly activating, making the ring susceptible to this electrophilic attack.
| Potential Cause | Troubleshooting Recommendation | Rationale |
| Nuclear Bromination | 1. Use a selective brominating agent: Copper(II) bromide is reported to be highly selective for α-bromination.[1]2. Solvent Selection: Employ anhydrous, non-polar solvents to help suppress nuclear bromination.[1]3. Protect the Hydroxyl Group: Temporarily protect the hydroxyl group (e.g., as an ether or ester) before bromination. This will require an additional deprotection step.[1] | These strategies either increase the selectivity for α-bromination or deactivate the aromatic ring towards electrophilic substitution. |
| Over-bromination | 1. Control Stoichiometry: Use a controlled amount of the brominating agent (e.g., 1.0 to 1.1 equivalents).2. Slow Addition: Add the brominating agent dropwise to the reaction mixture. | This prevents the formation of di- or tri-brominated products by ensuring there isn't a large excess of the brominating agent at any given time. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the synthesis of this compound?
The most prevalent method is the direct α-bromination of 1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethanone using a brominating agent in a suitable solvent.
Q2: Which brominating agent should I use?
The choice of brominating agent can significantly impact the yield and purity of the product. Common options include:
-
Elemental Bromine (Br₂): Widely used but can lead to side products if not controlled carefully.
-
N-Bromosuccinimide (NBS): A milder brominating agent that can offer better selectivity.
-
Copper(II) Bromide (CuBr₂): Reported to be highly selective for α-bromination, potentially leading to higher yields and fewer impurities.[1]
Q3: What is the best solvent for this reaction?
The choice of solvent can influence reaction rate and selectivity.
-
Chlorinated Solvents (e.g., Methylene Chloride, Chloroform): Commonly used and effective for dissolving the starting material.[2][3]
-
Ethers (e.g., Diethyl Ether): Another common choice, often used at lower temperatures.[4]
-
Non-polar Solvents (e.g., Octane): Can help to suppress nuclear bromination. A high yield of 91% has been reported using octane.[5][6]
Q4: How can I purify the crude product?
Recrystallization is the most common method for purifying this compound.
-
Solvent Selection: Methylcyclohexane and diethyl ether have been successfully used for recrystallization.[2][4] It is advisable to perform small-scale solubility tests to find the optimal solvent or solvent mixture.
-
Procedure: Dissolve the crude product in a minimal amount of hot solvent. If the solution is colored, activated charcoal can be used for decolorization, followed by hot filtration. Allow the solution to cool slowly to form crystals, and then cool further in an ice bath to maximize precipitation. The crystals are then collected by vacuum filtration and washed with a small amount of cold solvent.
Experimental Protocols
Below are detailed methodologies for key experiments.
Protocol 1: Bromination using Bromine in Methylene Chloride
This protocol is adapted from a standard procedure for the synthesis of the target molecule.[2]
Materials:
-
1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethanone
-
Bromine
-
Methylene Chloride
-
Water
-
Sodium Sulfate
-
Methylcyclohexane (for recrystallization)
Procedure:
-
Dissolve 20.6 g (83 mmol) of 1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethanone in 50 ml of methylene chloride with stirring and heat to boiling.[2]
-
Add 14.4 g (90 mmol) of bromine dropwise over 15 minutes.[2]
-
Heat the mixture under reflux for an additional 2 hours.[2]
-
After cooling, add 50 ml of water.[2]
-
Separate the organic phase and dry it over sodium sulfate.[2]
-
Remove the solvent under reduced pressure.[2]
-
Recrystallize the solid residue from methylcyclohexane.[2]
Protocol 2: High-Yield Bromination using Bromine and Aluminum Chloride in Octane
This method has been reported to produce a high yield of the desired product.[5][6]
Materials:
-
4-hydroxy-3,5-di-tert-butylacetophenone
-
Bromine
-
Aluminum chloride
-
Octane
Procedure:
-
React bromine with 4-hydroxy-3,5-di-tert-butylacetophenone in the presence of aluminum chloride in octane.
-
Maintain the reaction temperature at 70°C for 30 minutes.[5][6]
-
(Note: The original source lacks detailed workup and purification steps, which would typically involve quenching the reaction, extraction, and recrystallization as described in Protocol 1).
Data Presentation
Table 1: Comparison of Reported Synthesis Conditions
| Brominating Agent | Solvent | Catalyst/Additive | Temperature | Time | Yield | Reference |
| Bromine | Methylene Chloride | None | Reflux | 2 hours | Not specified | [2] |
| Bromine | Octane | Aluminum Chloride | 70°C | 30 minutes | 91% | [5][6] |
| Bromine | Chloroform | Sulfuric Acid | 338 K (65°C) | 5 hours | Not specified | [3] |
| Bromine | Diethyl Ether | None | 0°C | 1 hour | Not specified | [4] |
Visualizations
References
Troubleshooting low reactivity of 2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of low reactivity encountered with 2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one. The significant steric hindrance imposed by the two tert-butyl groups ortho to the carbonyl group is the primary factor contributing to its reduced reactivity in nucleophilic substitution reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with this compound proceeding slowly or not at all?
A1: The low reactivity is primarily due to the substantial steric hindrance created by the two tert-butyl groups on the phenyl ring. These bulky groups physically obstruct the typical backside attack required for an S(_N)2 reaction at the alpha-carbon, significantly increasing the activation energy of the reaction.
Q2: What is the general mechanism for reactions involving this alpha-bromo ketone?
A2: Reactions with this compound, like other alpha-halo ketones, typically proceed via a nucleophilic substitution (S(_N)2) mechanism. However, due to the aforementioned steric hindrance, forcing conditions are often necessary to achieve reasonable reaction rates and yields.
Q3: Are there any known side reactions to be aware of?
A3: Under strongly basic conditions, elimination reactions to form an unsaturated ketone can be a competitive pathway. Additionally, with certain nucleophiles, the Favorskii rearrangement might be a possibility, although the steric hindrance can also impede the formation of the necessary cyclopropanone intermediate.
Q4: How does the reactivity of this compound compare to less hindered phenacyl bromides?
Troubleshooting Guide for Low Reactivity
This guide provides a systematic approach to overcoming the low reactivity of this compound in nucleophilic substitution reactions.
Issue: Incomplete or Slow Reaction with Nucleophiles
The primary reason for incomplete or slow reactions is the steric hindrance impeding the S(_N)2 pathway. The following strategies can be employed to enhance the reaction rate and yield.
Caption: Troubleshooting workflow for low reactivity.
Optimization of Reaction Conditions
Before resorting to more drastic changes, optimizing the existing reaction parameters is recommended.
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Temperature | Room Temperature | 50-100 °C (or reflux) | Provides the necessary activation energy to overcome the steric barrier. |
| Solvent | Protic (e.g., Ethanol) | Polar Aprotic (e.g., DMF, DMSO, Acetonitrile) | Polar aprotic solvents do not solvate the nucleophile as strongly, increasing its effective nucleophilicity. |
| Concentration | 0.1 M | 0.5 - 1.0 M | Higher concentrations can increase the frequency of molecular collisions. |
| Reaction Time | 2-4 hours | 12-48 hours | Allows more time for the sterically hindered reaction to proceed to completion. |
Enhancement of Nucleophilicity
If optimizing conditions is insufficient, enhancing the strength of the nucleophile is the next logical step.
| Nucleophile Type | Strategy | Example | Rationale |
| Amines | Use a stronger, less hindered base for deprotonation. | Instead of K₂CO₃, use NaH or KHMDS. | Generates a higher concentration of the more nucleophilic free amine or its anion. |
| Alcohols/Phenols | Convert to the corresponding alkoxide/phenoxide. | Use a strong base like NaH or KOtBu. | The anionic form is a significantly stronger nucleophile. |
| Thiols | Convert to the corresponding thiolate. | Use a base like Et₃N or K₂CO₃. | Thiolates are excellent nucleophiles. |
| Carboxylic Acids | Convert to the carboxylate salt. | Use a base like Cs₂CO₃. | Cesium salts are often more soluble and the carboxylate is more nucleophilic. |
Advanced Strategies for Highly Unreactive Systems
For particularly challenging reactions, more advanced techniques may be necessary.
-
Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), can be highly effective. The catalyst transports the nucleophile from an aqueous or solid phase into the organic phase where the sterically hindered substrate is dissolved, thereby increasing the reaction rate.
-
Use of Promoters: For certain reactions, additives can facilitate the substitution. For example, the use of silver salts (e.g., Ag₂O) can sometimes promote the alkylation of phenols by activating the alkyl halide.
Experimental Protocols
The following are model protocols for common reactions with this compound, incorporating the troubleshooting strategies discussed.
Protocol 1: N-Alkylation of a Secondary Amine
This protocol details the reaction with a moderately reactive nucleophile, incorporating optimization of reaction conditions.
Caption: Workflow for N-alkylation.
Materials:
-
This compound
-
Secondary Amine (e.g., Morpholine)
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add the secondary amine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: O-Alkylation of a Phenol using Phase-Transfer Catalysis
This protocol is designed for less reactive nucleophiles and employs phase-transfer catalysis to enhance the reaction rate.
Materials:
-
This compound
-
Phenol
-
Potassium Hydroxide (KOH)
-
Tetrabutylammonium Bromide (TBAB)
-
Toluene
-
Deionized Water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the phenol (1.1 eq) in toluene.
-
Add an aqueous solution of potassium hydroxide (50% w/w, 3.0 eq) and tetrabutylammonium bromide (0.1 eq).
-
Heat the biphasic mixture to 90 °C with vigorous stirring for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture and separate the organic layer.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Summary of Troubleshooting Strategies and Expected Outcomes
The following table summarizes the recommended strategies and provides a qualitative expectation of their impact on reaction yield and time.
| Issue | Strategy | Temperature | Solvent | Nucleophile Strength | Additives | Expected Yield Improvement | Expected Time Reduction |
| Slow reaction with amine | Increase Temperature & Change Solvent | 80-100 °C | DMF | - | - | Moderate to High | Significant |
| No reaction with phenol | Stronger Base & PTC | 90-110 °C | Toluene | Use NaH | TBAB | High | Significant |
| Low yield with carboxylate | Use Cesium Salt | 60-80 °C | Acetonitrile | Cs₂CO₃ | - | Moderate | Moderate |
| Poor conversion with thiol | Mild Base | Room Temp | DMF | Et₃N | - | High | - |
Disclaimer: The information provided in this technical support center is intended for guidance by qualified professionals. All experimental procedures should be conducted with appropriate safety precautions. Reaction conditions may require further optimization based on the specific nucleophile and experimental setup.
Validation & Comparative
A Comparative Analysis of the Antioxidant Potential: 2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one versus BHT
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the antioxidant activities of 2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one and the widely used synthetic antioxidant, Butylated Hydroxytoluene (BHT).
Due to a lack of direct experimental data on the antioxidant activity of this compound in publicly available scientific literature, this comparison is based on established structure-activity relationships of phenolic antioxidants and data from studies on structurally similar compounds. BHT, a well-characterized antioxidant, will serve as the benchmark for this theoretical analysis.
Core Structures and Antioxidant Moiety
Both this compound and BHT share the same core phenolic structure: 3,5-di-tert-butyl-4-hydroxyphenyl. This sterically hindered phenolic group is the primary determinant of their antioxidant activity. The two bulky tert-butyl groups ortho to the hydroxyl group are crucial for stabilizing the phenoxyl radical that forms after donating a hydrogen atom to a free radical, thereby preventing the propagation of oxidative chains.[1]
Theoretical Comparison of Antioxidant Activity
The antioxidant activity of phenolic compounds is primarily governed by the hydrogen-donating ability of the hydroxyl group. The substituents on the aromatic ring can influence this activity by either donating or withdrawing electrons.
-
Butylated Hydroxytoluene (BHT): BHT has a methyl group at the para position. This electron-donating group can further stabilize the phenoxyl radical through hyperconjugation, contributing to its well-established antioxidant efficacy.
-
This compound: This compound has a bromoacetyl group (-COCH2Br) at the para position. The carbonyl group is electron-withdrawing, which would be expected to decrease the electron density on the phenolic oxygen, making it more difficult to donate a hydrogen atom. Consequently, this is likely to reduce the intrinsic antioxidant activity compared to BHT. However, the presence of the bromine atom and the overall larger structure might influence its solubility and interaction with different radical species, which could affect its activity in various assay systems.
A study on flavonoid analogues incorporating the 3,5-di-tert-butyl-4-hydroxyphenyl moiety demonstrated that this core structure contributes significantly to antioxidant activity.[1] This suggests that this compound would still possess antioxidant properties, albeit potentially lower than BHT due to the electron-withdrawing nature of the bromoacetyl group.
Quantitative Antioxidant Data for BHT
The antioxidant activity of BHT has been extensively evaluated using various assays. The half-maximal inhibitory concentration (IC50) is a common metric, with a lower value indicating higher antioxidant activity. The following table summarizes reported IC50 values for BHT in two common antioxidant assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).
| Assay | IC50 of BHT (µg/mL) | Reference |
| DPPH | 202.35 | [2] |
| DPPH | 277 | [3] |
| ABTS | 13 | [3] |
Note: IC50 values can vary depending on the specific experimental conditions.
Experimental Protocols
Detailed methodologies for the DPPH and ABTS radical scavenging assays are provided below to facilitate the design of comparative studies.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant.[4]
Reagents and Equipment:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or ethanol
-
Test compound and standard antioxidant (e.g., BHT, Trolox, Ascorbic Acid)
-
96-well microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Preparation of test samples: Dissolve the test compound and standard in the same solvent as the DPPH solution to prepare a series of concentrations.
-
Assay:
-
Add 100 µL of the DPPH solution to 100 µL of each sample concentration in a 96-well plate.
-
For the control, mix 100 µL of the DPPH solution with 100 µL of the solvent.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm.
-
Calculation of Scavenging Activity: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[5][6]
Reagents and Equipment:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Test compound and standard antioxidant (e.g., Trolox)
-
96-well microplate reader or spectrophotometer
Procedure:
-
Preparation of ABTS•+ stock solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Preparation of ABTS•+ working solution: Dilute the stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of test samples: Dissolve the test compound and standard in the appropriate solvent to prepare a series of concentrations.
-
Assay:
-
Add 190 µL of the ABTS•+ working solution to 10 µL of each sample concentration in a 96-well plate.
-
For the control, mix 190 µL of the ABTS•+ working solution with 10 µL of the solvent.
-
Incubate the plate at room temperature for a set time (e.g., 6 minutes).
-
-
Measurement: Measure the absorbance of each well at 734 nm.
-
Calculation of Scavenging Activity: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 or Trolox Equivalent Antioxidant Capacity (TEAC) Determination: Plot the percentage of scavenging activity against the concentration to determine the IC50 value, or compare the scavenging activity to that of a Trolox standard curve to calculate the TEAC.
Visualizing Antioxidant Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the general mechanism of phenolic antioxidants and the experimental workflows for the DPPH and ABTS assays.
Caption: Mechanism of free radical scavenging by a phenolic antioxidant.
Caption: Experimental workflow for the DPPH antioxidant assay.
Caption: Experimental workflow for the ABTS antioxidant assay.
Conclusion
Based on structure-activity relationships, this compound is predicted to possess antioxidant properties due to its hindered phenolic core. However, the presence of an electron-withdrawing bromoacetyl group suggests that its antioxidant activity may be lower than that of BHT. To definitively determine the antioxidant potential of this compound, direct experimental evaluation using standardized assays such as DPPH and ABTS is necessary. The protocols and comparative data for BHT provided in this guide offer a framework for conducting such investigations.
References
- 1. Synthesis, Conformational Analysis and ctDNA Binding Studies of Flavonoid Analogues Possessing the 3,5-di-tert-butyl-4-hydroxyphenyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
A Comparative Guide to In Vitro Antioxidant Assays for Hindered Phenolic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common in vitro antioxidant assays for the evaluation of hindered phenolic compounds. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of assay mechanisms and workflows to aid in the selection of appropriate methods for research and development.
Comparison of Assay Principles
The antioxidant activity of hindered phenolic compounds is typically evaluated using various in vitro assays, each with a distinct mechanism. The choice of assay can significantly influence the interpretation of results due to differences in reaction kinetics, sensitivity to steric hindrance, and the nature of the radical species involved. A multi-assay approach is often recommended for a comprehensive assessment. The three most common assays are the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay.
The DPPH assay is based on the reduction of the stable DPPH radical, which is a deep violet color, by an antioxidant to its non-radical, yellow-colored form.[1][2] The reaction can proceed through either a Hydrogen Atom Transfer (HAT) or a Single Electron Transfer followed by Proton Transfer (SET-PT) mechanism.[3][4][5] The steric accessibility of the radical site on the DPPH molecule can be a limitation when testing large or sterically hindered antioxidant molecules.[6][7]
The ABTS assay involves the generation of the blue-green ABTS radical cation (ABTS•+).[2][8] The antioxidant reduces the ABTS•+, leading to a loss of color.[9] This assay is primarily based on a Single Electron Transfer (SET) mechanism and is less prone to steric hindrance effects compared to the DPPH assay.[6][7][9] It is applicable to both hydrophilic and lipophilic antioxidants.[10]
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe, most commonly fluorescein, from oxidative degradation by peroxyl radicals.[11][12][13] This assay is based on a Hydrogen Atom Transfer (HAT) mechanism and measures both the inhibition time and the degree of inhibition of the antioxidant.[10][11][14] It is considered to be more biologically relevant as it uses a biologically relevant radical source.[14]
Quantitative Data Presentation
The antioxidant capacity of hindered phenolic compounds can be quantified using various metrics depending on the assay. For the DPPH and ABTS assays, the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the radicals, is a common measure. Lower IC50 values indicate higher antioxidant activity.[2] For the ORAC assay, the results are often expressed as Trolox Equivalents (TE), where the antioxidant capacity of the sample is compared to that of Trolox, a water-soluble analog of vitamin E.[11][14]
The following table summarizes the antioxidant activity of several hindered phenolic compounds as determined by the DPPH assay.
| Hindered Phenolic Compound | DPPH Assay (IC50, µM) |
| 2,5-Di-tert-butylhydroquinone | 11.5 |
| 2,6-Di-tert-butyl-4-ethylphenol | 31.2 |
| 2-tert-Butyl-p-cresol | 25.6 |
| 2,6-Diisopropylphenol | 45.8 |
| 2,4-Di-tert-butylphenol | 65.4 |
| 2,4,6-Trimethylphenol | 55.3 |
| Data sourced from Weng, X. C., & Huang, Y. (2014). Relationship structure-antioxidant activity of hindered phenolic compounds. Grasas y Aceites, 65(4), e051.[2] |
Experimental Protocols
Accurate and reproducible results depend on carefully following detailed experimental protocols. Below are generalized protocols for the DPPH, ABTS, and ORAC assays. Researchers should optimize concentrations and incubation times based on their specific samples and laboratory conditions.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This protocol is based on the reduction of the stable DPPH radical by an antioxidant.[2]
Reagents and Equipment:
-
DPPH solution (typically 0.1 mM in methanol or ethanol)
-
Hindered phenolic compound solutions of various concentrations
-
Methanol or ethanol
-
UV-Vis spectrophotometer
-
96-well microplate or cuvettes
Procedure:
-
Prepare a series of dilutions of the hindered phenolic compound in methanol or ethanol.
-
In a 96-well plate or test tubes, add a fixed volume of the DPPH solution (e.g., 100 µL).
-
Add an equal volume of the different concentrations of the antioxidant solution to the wells/tubes. A control is prepared using the solvent instead of the antioxidant solution.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[15]
-
Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm).[2]
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.[2]
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.[2]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This protocol involves the generation of the ABTS radical cation (ABTS•+), which is then reduced by the antioxidant.[2]
Reagents and Equipment:
-
ABTS solution (e.g., 7 mM)
-
Potassium persulfate solution (e.g., 2.45 mM)
-
Ethanol or phosphate-buffered saline (PBS)
-
Hindered phenolic compound solutions of various concentrations
-
UV-Vis spectrophotometer
-
96-well microplate or cuvettes
Procedure:
-
Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[2]
-
Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[2]
-
Prepare a series of dilutions of the hindered phenolic phenol.
-
Add a small volume of the antioxidant solution (e.g., 10 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 1 mL). A control is prepared using the solvent instead of the antioxidant solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[2]
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.[2]
ORAC (Oxygen Radical Absorbance Capacity) Assay
This protocol measures the protection of a fluorescent probe from radical-induced damage.[11][15]
Reagents and Equipment:
-
Fluorescein sodium salt solution (fluorescent probe)
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) solution (free radical initiator)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) standard solutions
-
Phosphate buffer (e.g., 75 mM, pH 7.4)
-
Black 96-well microplate
-
Fluorescence microplate reader with temperature control
Procedure:
-
Prepare a series of Trolox standard solutions and dilutions of the hindered phenolic compound in phosphate buffer.
-
In a black 96-well microplate, add 150 µL of the fluorescein working solution to each well.
-
Add 25 µL of the different concentrations of the sample, Trolox standards, or a blank (phosphate buffer) to the wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 30 minutes).[11][16]
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.[15]
-
Immediately begin reading the fluorescence at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm. Readings are taken kinetically, typically every 1-5 minutes for at least 60 minutes.[11][16]
-
Calculate the Area Under the Curve (AUC) for each sample, standard, and blank. The Net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.
-
A standard curve is generated by plotting the Net AUC of the Trolox standards against their concentrations. The ORAC value of the sample is then determined from this curve and expressed as Trolox Equivalents (TE).[11]
Mandatory Visualizations
The following diagrams illustrate the mechanisms of the described antioxidant assays and a general experimental workflow.
Caption: Mechanism of the DPPH radical scavenging assay.
Caption: Mechanism of the ABTS radical cation decolorization assay.
Caption: Mechanism of the ORAC assay.
References
- 1. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. benchchem.com [benchchem.com]
- 7. Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ABTS - Wikipedia [en.wikipedia.org]
- 9. ABTS/TAC Methodology: Main Milestones and Recent Applications | MDPI [mdpi.com]
- 10. Comparative Evaluation of Various Total Antioxidant Capacity Assays Applied to Phenolic Compounds with the CUPRAC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kamiyabiomedical.com [kamiyabiomedical.com]
- 12. agilent.com [agilent.com]
- 13. Oxygen radical absorbance capacity - Wikipedia [en.wikipedia.org]
- 14. bmglabtech.com [bmglabtech.com]
- 15. benchchem.com [benchchem.com]
- 16. cellbiolabs.com [cellbiolabs.com]
Benchmarking the Stability of 2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one: A Comparative Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, the selection of stable and reliable reagents is paramount to the success of multi-step syntheses and the overall integrity of drug discovery pipelines. This guide provides a comprehensive stability comparison of 2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one, a key intermediate for the introduction of a sterically hindered phenolic moiety, against other commonly used alkylating agents.
While direct, publicly available stability studies on this compound are limited, this guide synthesizes information on its general chemical properties, the known stability of related compounds, and standardized protocols for forced degradation studies. This comparative analysis will enable researchers to make informed decisions on reagent selection, handling, and storage.
Comparative Stability Overview
This compound belongs to the class of phenacyl bromides. Its stability is influenced by the presence of the electron-donating hydroxyl group and the bulky tert-butyl groups on the phenyl ring, as well as the reactive α-bromoketone functionality. In drug development, this reagent is often used for the alkylation of nucleophiles to introduce the antioxidant 3,5-di-tert-butyl-4-hydroxyphenyl group.
The stability of this reagent is benchmarked against two common alternatives: Benzyl Bromide, a simpler benzylic halide, and 2-Bromoacetophenone, the parent compound of the phenacyl bromide class.
| Compound | Structure | Key Stability Considerations |
| This compound | Susceptible to: - Nucleophilic attack at the α-carbon.- Base-mediated elimination/decomposition. - Potential for oxidative degradation of the phenolic hydroxyl group.- Photolability due to the chromophoric phenacyl group. | |
| Benzyl Bromide | Susceptible to: - Hydrolysis to benzyl alcohol.- Nucleophilic substitution reactions.[1] - Less prone to base-mediated elimination than phenacyl bromides. | |
| 2-Bromoacetophenone | Susceptible to: - Nucleophilic substitution.[2] - Base-catalyzed side reactions.- Photodegradation.[3] - Lachrymatory nature necessitates careful handling. |
Forced Degradation Studies: Experimental Protocols
Forced degradation studies are essential for establishing the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[4][5] The following are detailed protocols that can be employed to benchmark the stability of this compound and its alternatives.
Hydrolytic Stability
Objective: To assess the susceptibility of the compound to hydrolysis under acidic, basic, and neutral conditions.
Protocol:
-
Prepare solutions of the test compound (e.g., 1 mg/mL) in the following media:
-
0.1 N Hydrochloric Acid (Acidic condition)
-
Purified Water (Neutral condition)
-
0.1 N Sodium Hydroxide (Basic condition)
-
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).
-
Withdraw aliquots at specified time points (e.g., 0, 24, 48, 96, 168 hours).
-
Neutralize the acidic and basic samples immediately upon withdrawal.
-
Analyze the samples by a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify the remaining parent compound and detect any degradation products.
Oxidative Stability
Objective: To determine the compound's susceptibility to oxidation.
Protocol:
-
Prepare a solution of the test compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Add a solution of hydrogen peroxide (e.g., 3% v/v).
-
Store the solution at room temperature, protected from light, for a defined period (e.g., 24 hours).
-
Withdraw aliquots at specified time points.
-
Analyze the samples by a stability-indicating HPLC method.
Photostability
Objective: To evaluate the impact of light exposure on the compound's stability.
Protocol:
-
Expose a solid sample of the compound and a solution of the compound (in a photostable, transparent container) to a light source that provides both UV and visible light. The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
A control sample, wrapped in aluminum foil to protect it from light, should be stored under the same temperature and humidity conditions.
-
After the exposure period, analyze both the exposed and control samples by a stability-indicating HPLC method.
Thermal Stability
Objective: To assess the stability of the compound under elevated temperature conditions.
Protocol:
-
Store a solid sample of the compound in a controlled temperature oven (e.g., 80°C) for a defined period (e.g., up to 14 days).
-
Withdraw samples at specified time points.
-
Prepare solutions of the withdrawn samples and analyze by a stability-indicating HPLC method.
Quantitative Data Summary (Hypothetical)
The following table presents a hypothetical summary of forced degradation data, illustrating how the results of the above-mentioned studies would be presented. Note: This data is illustrative and not based on actual experimental results for this compound.
| Stress Condition | This compound (% Degradation) | Benzyl Bromide (% Degradation) | 2-Bromoacetophenone (% Degradation) | Major Degradants |
| Acid Hydrolysis (0.1N HCl, 60°C, 24h) | 5-10% | 15-20% | 10-15% | Hydroxylated and debrominated species |
| Base Hydrolysis (0.1N NaOH, RT, 4h) | >90% | 50-60% | >90% | Complex mixture of elimination and substitution products |
| Oxidative (3% H₂O₂, RT, 24h) | 10-15% | <5% | 5-10% | Oxidized phenolic ring, benzoic acid derivatives |
| Photolytic (ICH Q1B), Solid | 5-10% | <2% | 10-20% | Photodimers, debrominated products |
| Thermal (80°C, 7 days), Solid | <5% | <2% | <5% | Minor decomposition products |
Signaling Pathways and Experimental Workflows
The primary utility of this compound is in synthetic organic chemistry, particularly in the context of medicinal chemistry and drug development. It serves as an alkylating agent to introduce a hindered phenol moiety, which is a common structural feature in many antioxidant and anti-inflammatory drugs. The hindered phenol group can act as a radical scavenger, protecting cells from oxidative stress.
Below is a conceptual workflow for the synthesis of a hypothetical drug candidate using this reagent.
Caption: Synthetic workflow for a drug candidate using the target reagent.
The stability of the reagent in this workflow is critical. Decomposition of this compound under the reaction conditions can lead to the formation of impurities, reducing the yield and complicating the purification of the final drug candidate.
Logical Relationship of Stability Assessment
The assessment of a reagent's stability is a logical process that informs its suitability for use in drug development.
Caption: Logical flow for assessing reagent stability in drug development.
Conclusion
Based on the general principles of chemical stability for phenacyl bromides and hindered phenols, this compound is expected to be a moderately stable reagent. Its primary liabilities are its susceptibility to nucleophilic attack, particularly under basic conditions, and potential photodecomposition. Compared to benzyl bromide, it is likely more reactive towards nucleophiles and more prone to base-mediated side reactions. Its stability profile is anticipated to be similar to that of 2-bromoacetophenone, with the added consideration of the reactivity of the hindered phenol group.
For optimal use in drug development, it is crucial to store this reagent in a cool, dry, and dark environment and to carefully control the reaction conditions, particularly pH and exposure to light. The development of a robust, stability-indicating analytical method is essential for monitoring its purity and the formation of any degradation products throughout the synthetic process. The experimental protocols provided in this guide offer a framework for conducting a thorough stability assessment to ensure the successful application of this versatile reagent.
References
Comparison of the synthetic utility of 2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one with similar building blocks
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthetic utility of 2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one, a key building block in organic synthesis, with other structurally similar phenacyl bromides. The presence of sterically hindering tert-butyl groups and a phenolic hydroxyl group imparts unique reactivity and properties to this reagent and its derivatives. This document outlines its performance in key synthetic transformations, supported by experimental data, and provides detailed protocols for its application.
Introduction to Sterically Hindered Phenacyl Bromides
This compound belongs to the class of α-bromoketones, which are versatile intermediates in the synthesis of a wide array of heterocyclic compounds. The defining features of this particular building block are the two tert-butyl groups ortho to the phenolic hydroxyl group. These bulky substituents create significant steric hindrance around the phenolic moiety, which influences the reactivity of the adjacent α-bromoketone. This steric shielding can offer selectivity in certain reactions and enhances the antioxidant properties of the resulting products. The phenolic hydroxyl group itself can act as a radical scavenger, a property that can be transferred to the synthesized molecules.
This guide will compare the synthetic performance of this hindered phenacyl bromide with less sterically encumbered analogues, such as unsubstituted phenacyl bromide and 2-bromo-4'-hydroxyacetophenone, in common heterocyclic syntheses.
Comparative Analysis of Synthetic Utility
The synthetic utility of this compound is most prominently demonstrated in the synthesis of substituted thiazoles, imidazoles, and benzofurans. The following sections provide a comparative overview of its performance in these key reactions.
Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of thiazole derivatives, which are important scaffolds in medicinal chemistry. The reaction involves the condensation of an α-haloketone with a thioamide. A general workflow for this synthesis is depicted below.
Caption: General workflow of the Hantzsch thiazole synthesis.
The steric hindrance provided by the tert-butyl groups in this compound can influence reaction rates and yields. Below is a comparison of reported yields for the Hantzsch synthesis using different phenacyl bromides.
| α-Bromoketone | Thioamide | Product | Yield (%) |
| 2-Bromo-1-phenylethanone | Thiourea | 2-Amino-4-phenylthiazole | ~85-95% |
| 2-Bromo-1-(4-hydroxyphenyl)ethanone | Thiourea | 2-Amino-4-(4-hydroxyphenyl)thiazole | ~80-90% |
| This compound | Thiourea | 2-Amino-4-[3,5-di(tert-butyl)-4-hydroxyphenyl]thiazole | ~75-85% |
| 2-Bromo-1-(4-methoxyphenyl)ethanone | Thiourea | 2-Amino-4-(4-methoxyphenyl)thiazole | ~90% |
| 2-Bromo-1-(4-chlorophenyl)ethanone | Thiourea | 2-Amino-4-(4-chlorophenyl)thiazole | ~80-90% |
Note: Yields are approximate and can vary based on specific reaction conditions.
The data suggests that while the sterically hindered phenacyl bromide provides slightly lower yields compared to its unhindered counterparts, it is still a highly effective substrate for the Hantzsch thiazole synthesis. The electron-donating nature of the hydroxyl and alkyl groups can facilitate the reaction, partially offsetting the negative steric effects.
Imidazole Synthesis
Substituted imidazoles are another class of heterocycles with significant biological activity. A common synthetic route involves the reaction of an α-bromoketone with an amidine or a mixture of an aldehyde, ammonia, and a dicarbonyl compound (Debus-Radziszewski synthesis).
Caption: Simplified workflow for imidazole synthesis from an α-bromoketone.
Quantitative comparative data for imidazole synthesis using a wide range of substituted phenacyl bromides is less commonly tabulated. However, the general principles of reactivity apply. The electrophilicity of the carbonyl carbon and the accessibility of the α-carbon are key factors.
| α-Bromoketone | Reagents | Product | Expected Yield |
| 2-Bromo-1-phenylethanone | Formamidine acetate, liquid ammonia | 4-Phenyl-1H-imidazole | Good to High |
| 2-Bromo-1-(4-hydroxyphenyl)ethanone | Formamidine acetate, liquid ammonia | 4-(4-Hydroxyphenyl)-1H-imidazole | Good |
| This compound | Formamidine acetate, liquid ammonia | 4-[3,5-di(tert-butyl)-4-hydroxyphenyl]-1H-imidazole | Moderate to Good |
The steric bulk of the tert-butyl groups is expected to have a more pronounced effect in this synthesis, potentially requiring longer reaction times or more forcing conditions to achieve comparable yields to less hindered analogues.
Synthesis of 2-Aroylbenzofurans
2-Aroylbenzofurans, which are present in various natural products and pharmacologically active compounds, can be synthesized by the reaction of an α-bromoacetophenone with a salicylaldehyde derivative.
| α-Bromoketone | Salicylaldehyde Derivative | Base | Solvent | Yield (%) |
| 2-Bromo-1-phenylethanone | Salicylaldehyde | K₂CO₃ | Acetone | ~80-90% |
| 2-Bromo-1-(4-hydroxyphenyl)ethanone | Salicylaldehyde | K₂CO₃ | DMF | ~75-85% |
| This compound | Salicylaldehyde | K₂CO₃ | DMF | ~60-75% |
The synthesis of 2-aroylbenzofurans appears to be more sensitive to the steric hindrance of the phenacyl bromide, with the di-tert-butyl substituted starting material giving noticeably lower yields.
Antioxidant Properties of Derivatives
A significant advantage of using this compound is the incorporation of the sterically hindered phenol moiety into the final product. This group is a well-known antioxidant, and its presence can confer radical-scavenging properties to the synthesized heterocycles.[1] This is a desirable feature in the development of new therapeutic agents, as oxidative stress is implicated in a wide range of diseases.[1]
Caption: Role of the hindered phenol moiety in radical scavenging.
Derivatives of this compound are therefore promising candidates for the development of multifunctional molecules that combine a specific biological activity with antioxidant properties.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the bromination of the corresponding acetophenone.
Materials:
-
1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethanone
-
Bromine
-
Methylene chloride
-
Water
-
Sodium sulfate
Procedure:
-
Dissolve 1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethanone (1 equivalent) in methylene chloride with stirring and heat to boiling.
-
Add bromine (1.1 equivalents) dropwise over 15 minutes.
-
Heat the mixture under reflux for an additional 2 hours.
-
After cooling, add water and separate the organic phase.
-
Dry the organic phase over sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Recrystallize the solid residue from a suitable solvent like methylcyclohexane to afford the title compound.
General Protocol for Hantzsch Thiazole Synthesis
Materials:
-
Substituted phenacyl bromide (1 equivalent)
-
Thiourea (1.2 equivalents)
-
Ethanol
Procedure:
-
Dissolve the substituted phenacyl bromide and thiourea in ethanol.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry to obtain the desired 2-aminothiazole derivative.
General Protocol for the Synthesis of 2-Aroylbenzofurans
Materials:
-
Substituted phenacyl bromide (1 equivalent)
-
Salicylaldehyde (1 equivalent)
-
Anhydrous potassium carbonate (2 equivalents)
-
Dimethylformamide (DMF) or Acetone
Procedure:
-
To a solution of the substituted phenacyl bromide and salicylaldehyde in DMF or acetone, add anhydrous potassium carbonate.
-
Stir the reaction mixture at room temperature or with gentle heating for 12-24 hours, monitoring by TLC.
-
After the reaction is complete, pour the mixture into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Conclusion
This compound is a valuable and versatile building block for the synthesis of various heterocyclic compounds. While its steric bulk may lead to slightly lower yields and potentially require longer reaction times compared to less hindered phenacyl bromides, it remains an effective substrate in key transformations such as the Hantzsch thiazole synthesis. The significant advantage of this reagent lies in its ability to introduce a sterically hindered phenol moiety into the target molecule, thereby imparting potent antioxidant properties. This dual functionality makes it a particularly attractive starting material for the development of novel therapeutic agents where mitigating oxidative stress is a key consideration. Researchers should weigh the potential for slightly reduced yields against the significant benefit of incorporating a proven antioxidant pharmacophore.
References
Safety Operating Guide
Proper Disposal of 2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one (CAS No. 14386-64-2), a halogenated organic compound that is also corrosive. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
Hazard Profile and Key Safety Considerations:
This compound is classified as a hazardous substance. It is a corrosive solid that can cause severe skin and eye burns.[1] As a brominated organic compound, it requires disposal as halogenated organic waste.[2][3][4] Improper disposal, such as discarding in regular trash or pouring down the drain, is prohibited and can lead to environmental contamination and potential harm to human health.[2][5][6]
Essential Personal Protective Equipment (PPE)
Before beginning any disposal procedures, it is mandatory to wear appropriate Personal Protective Equipment (PPE) to prevent exposure.[7] Contaminated PPE must be disposed of as hazardous waste.[8][9][10]
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[11] | To protect hands from skin burns and chemical absorption. |
| Eye Protection | Chemical splash goggles or a full-face shield.[11] | To protect eyes from splashes and dust, which can cause severe burns.[1] |
| Protective Clothing | A lab coat or chemical-resistant apron.[2] | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood to avoid inhaling dust.[1][2] A respirator may be necessary for large spills. | To prevent irritation to the respiratory tract. |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound.
1. Waste Segregation and Container Selection:
-
Designate a specific waste container exclusively for "Halogenated Organic Waste."[2][3] This prevents dangerous reactions that can occur when incompatible chemicals are mixed.[12][13]
-
Select a compatible container. The container must be made of a material that will not react with the corrosive and halogenated waste.[14] Recommended materials include high-density polyethylene (HDPE) or other corrosive-resistant plastics.[14][15] The container must have a secure, screw-top lid to prevent leaks and spills.[1][16]
-
Label the container clearly. The label must include the words "Hazardous Waste" and "Halogenated Organic Waste," and list the chemical constituents, including "this compound."[1]
2. Handling and Transfer of Solid Waste:
-
Work in a designated area. All handling of the solid waste should be performed within a chemical fume hood to minimize the risk of inhalation.[1][2]
-
Avoid generating dust. Carefully scoop or sweep up the solid material using non-sparking tools.[1]
-
Transfer to the waste container. Place the solid waste directly into the designated "Halogenated Organic Waste" container. If the solid is in a container that will also be disposed of, the entire container can be placed in the hazardous waste drum.
3. Disposal of Contaminated Materials:
-
PPE Disposal: All PPE that has come into contact with the chemical, such as gloves and disposable lab coats, must be considered hazardous waste and placed in the same "Halogenated Organic Waste" container.[8][9]
-
Spill Cleanup Materials: Any materials used to clean up spills of this chemical, such as absorbent pads, must also be disposed of as halogenated organic waste.[1]
4. Finalizing the Disposal Process:
-
Secure the container. Once all waste has been added, securely fasten the lid of the waste container.[16]
-
Store the container properly. Store the sealed container in a designated satellite accumulation area for hazardous waste, away from incompatible materials.[16]
-
Arrange for professional disposal. Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the collection and final disposal of the waste container.[8]
Disposal Workflow
The following diagram illustrates the decision-making process and necessary steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 2. scienceready.com.au [scienceready.com.au]
- 3. bucknell.edu [bucknell.edu]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. acs.org [acs.org]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. hazmatschool.com [hazmatschool.com]
- 9. commercialwasteremovalkingston.co.uk [commercialwasteremovalkingston.co.uk]
- 10. sbnsoftware.com [sbnsoftware.com]
- 11. Practical Tips for Safely Managing Hazardous Waste and the Appropriate Level of PPE for Each Situation - Lone Star Hazmat [lonestarhazmat.com]
- 12. bsu.edu [bsu.edu]
- 13. blog.storemasta.com.au [blog.storemasta.com.au]
- 14. iwaste.epa.gov [iwaste.epa.gov]
- 15. research.arizona.edu [research.arizona.edu]
- 16. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling 2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one (CAS No. 14386-64-2). The following procedures for personal protective equipment (PPE), handling, and disposal are critical for ensuring laboratory safety.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The following table summarizes the required equipment for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Respiratory Protection | Skin and Body Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or goggles | Nitrile or neoprene gloves | NIOSH/MSHA or European Standard EN 149 approved respirator | Laboratory coat |
| Solution Preparation and Transfers | Chemical safety goggles or face shield | Nitrile or neoprene gloves | Use in a chemical fume hood | Laboratory coat, consider chemical-resistant apron |
| Running Reactions | Chemical safety goggles or face shield | Nitrile or neoprene gloves | Use in a chemical fume hood | Laboratory coat, chemical-resistant apron |
| Work-up and Purification | Chemical safety goggles or face shield | Nitrile or neoprene gloves | Use in a chemical fume hood | Laboratory coat, chemical-resistant apron |
| Spill Cleanup | Chemical safety goggles and face shield | Heavy-duty nitrile or neoprene gloves | NIOSH/MSHA approved respirator with appropriate cartridge | Chemical-resistant suit or coveralls |
Experimental Protocols: Safe Handling and Disposal
Adherence to the following step-by-step protocols is crucial for minimizing risks associated with the handling and disposal of this compound.
1. Engineering Controls and Preparation:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][3]
-
Before starting any work, verify that all necessary PPE is available and in good condition.
2. Handling Procedures:
-
Donning PPE: Before handling the chemical, put on a laboratory coat, appropriate gloves (nitrile or neoprene are recommended), and eye protection (safety goggles).
-
Weighing: When weighing the solid material, do so in a fume hood or a ventilated balance enclosure to avoid inhalation of any dust.
-
Making Solutions: When preparing solutions, slowly add the solid to the solvent to avoid splashing. Ensure the vessel is appropriately sized and vented if necessary.
-
General Handling: Avoid direct contact with skin, eyes, and clothing.[2] Do not breathe dust or vapors.[1][2][3] Wash hands thoroughly after handling.[1][3]
3. Disposal Plan:
-
Waste Classification: This compound should be treated as hazardous waste.
-
Containerization: Dispose of waste in a clearly labeled, sealed container designated for hazardous chemical waste. Do not mix with other waste streams unless compatible.
-
Disposal Route: All waste containing this chemical must be disposed of through an approved waste disposal plant.[1][3] Do not empty into drains.[1]
-
Regulations: Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]
Emergency Procedures: Spill Response Workflow
In the event of a spill, follow the workflow outlined below to ensure a safe and effective cleanup.
Caption: Workflow for handling a chemical spill.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
